Product packaging for 5,7-Dihydroxy-4-Methylphthalide(Cat. No.:CAS No. 27979-57-3)

5,7-Dihydroxy-4-Methylphthalide

Katalognummer: B057823
CAS-Nummer: 27979-57-3
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: GXYQICKPCCBIIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5,7-Dihydroxy-4-methylphthalide (CAS 27979-57-3) is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol. This phthalide derivative serves as a critical intermediate and building block in scientific research, particularly in biochemistry and medicinal chemistry. Its primary research value lies in its role as a key precursor in the biosynthesis of mycophenolic acid , a compound of significant interest. Studies on the biosynthetic pathway have shown that this compound undergoes enzymatic farnesylation to form 6-farnesyl-5,7-dihydroxy-4-methylphthalide, a direct step in the production of mycophenolic acid . Consequently, this compound is primarily referenced in research as a pharmaceutical impurity and metabolite of Mycophenolate Mofetil, an immunosuppressant drug derived from mycophenolic acid . Researchers utilize this compound to study enzymatic transferase reactions and to explore the biosynthesis of complex natural products in fungi. It is offered as a high-purity standard for use in analytical studies and chemical synthesis. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses. Proper laboratory handling and storage conditions at 2-8°C are recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B057823 5,7-Dihydroxy-4-Methylphthalide CAS No. 27979-57-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYQICKPCCBIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561066
Record name 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27979-57-3
Record name 5,7-Dihydroxy-4-methylphthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027979573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIHYDROXY-4-METHYLPHTHALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1U60N12M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fungal Production of 5,7-Dihydroxy-4-Methylphthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 5,7-dihydroxy-4-methylphthalide (DHMP) in fungi. DHMP is a polyketide metabolite of significant interest due to its role as a key intermediate in the biosynthesis of mycophenolic acid, a potent immunosuppressant. This document details the fungal species known to produce DHMP, outlines experimental protocols for its production and isolation, and illustrates its biosynthetic pathway.

Natural Occurrence in Fungi

This compound has been identified as a secondary metabolite in a select number of fungal species. Its presence is most notably documented in the context of the mycophenolic acid biosynthetic pathway.

Table 1: Fungal Sources of this compound

Fungal SpeciesCommon Association/SourceNotes
Aspergillus flavusA common mold found in soil, and stored grains.DHMP is a known secondary metabolite and an intermediate in the biosynthesis of mycophenolic acid in this species.[1]
Microascus tardifaciensAn ascomycete fungus.DHMP was isolated from this fungus and showed immunosuppressive activity.

Note: While a related compound, 5-hydroxy-7-methoxy-4-methylphthalide, has been isolated from the endophytic fungus Penicillium crustosum, the natural occurrence of this compound is confirmed in the species listed above. Quantitative data on the natural production yield of DHMP in these fungi is not extensively reported in the available scientific literature.

Biosynthesis of this compound

DHMP is a key intermediate in the biosynthesis of mycophenolic acid. The pathway begins with the formation of 5-methylorsellinic acid (5-MOA) by a polyketide synthase. A fusion enzyme, MpaDE, then catalyzes the conversion of 5-MOA into DHMP. This process involves a hydroxylation step by the cytochrome P450 domain (MpaD) to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB), followed by a lactonization step aided by the hydrolase domain (MpaE) to yield DHMP.

Mycophenolic_Acid_Biosynthesis AcetylCoA Acetyl-CoA + 3x Malonyl-CoA MpaC MpaC (Polyketide Synthase) AcetylCoA->MpaC MOA 5-Methylorsellinic Acid (5-MOA) MpaC->MOA MpaDE MpaDE (P450-Hydrolase Fusion) MOA->MpaDE DHMB 4,6-dihydroxy-2-(hydroxymethyl) -3-methylbenzoic acid (DHMB) MpaDE->DHMB Hydroxylation (MpaD) DHMP This compound (DHMP) DHMB->DHMP Lactonization (MpaE) Further_Steps Further Biosynthetic Steps... DHMP->Further_Steps MPA Mycophenolic Acid Further_Steps->MPA

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental procedures for the isolation of naturally produced DHMP are often embedded within broader studies on fungal metabolites. However, a robust protocol for the heterologous production and characterization of DHMP has been well-documented.

Heterologous Production of this compound in Aspergillus nidulans

This protocol is adapted from the work of Hansen et al. (2012), which demonstrates the production of DHMP by co-expressing the mpaC and mpaDE genes from Penicillium brevicompactum in an Aspergillus nidulans host.[2]

1. Fungal Strains and Growth Conditions:

  • Aspergillus nidulans strains are used as the heterologous host.

  • Strains are typically grown on minimal medium supplemented as required for the specific auxotrophic markers of the host strain.

  • For metabolite analysis, cultures are grown in a suitable liquid medium, such as Czapek-Dox, and incubated for a period of 3-5 days with shaking.

2. Gene Expression:

  • The mpaC (polyketide synthase) and mpaDE (P450-hydrolase fusion) genes are cloned into suitable Aspergillus expression vectors.

  • These vectors are then transformed into the A. nidulans host strain.

3. Extraction of Metabolites:

  • After incubation, the fungal mycelium is separated from the culture broth by filtration.

  • The culture filtrate is extracted with an organic solvent such as ethyl acetate.

  • The mycelium can also be extracted separately to analyze intracellular metabolites.

4. Sample Preparation and Analysis:

  • The organic extract is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for analysis.

  • High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is used for the detection and quantification of DHMP.

  • An authentic standard of DHMP is used for comparison of retention time and mass spectrum to confirm the identity of the produced compound.

Isolation of this compound from Microascus tardifaciens

The following is a general protocol based on the study by Fujimoto et al. (1999) for the isolation of DHMP from a native producer.

1. Fungal Cultivation:

  • Microascus tardifaciens is cultivated on a solid rice medium at 25°C for 3-4 weeks.

2. Extraction:

  • The fungal culture is extracted with a solvent such as ethyl acetate.

  • The extract is then defatted by partitioning against n-hexane.

3. Chromatographic Separation:

  • The defatted extract is subjected to silica (B1680970) gel column chromatography.

  • The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

4. Purification:

  • Fractions containing DHMP are pooled and further purified using preparative TLC or Sephadex LH-20 column chromatography.

5. Structure Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Experimental_Workflow start Fungal Culture (e.g., Aspergillus, Microascus) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Silica Gel Column) crude_extract->fractionation fractions Fractions containing DHMP fractionation->fractions purification Purification (e.g., Prep. TLC, Sephadex) fractions->purification pure_dhmp Pure this compound purification->pure_dhmp analysis Structural Analysis (NMR, MS) pure_dhmp->analysis

Caption: General workflow for the isolation of DHMP from fungi.

References

The Discovery and Significance of 5,7-Dihydroxy-4-Methylphthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-4-methylphthalide is a naturally occurring phenolic lactone that holds a crucial position in the biosynthesis of the immunosuppressive drug, mycophenolic acid. First identified as a metabolite of the fungus Penicillium brevicompactum, this compound serves as a key intermediate, undergoing enzymatic farnesylation en route to the formation of mycophenolic acid. Its discovery and characterization have been pivotal in elucidating the intricate biosynthetic pathway of this clinically significant secondary metabolite. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its isolation, and its central role in the mycophenolic acid biosynthetic pathway, visualized through a detailed workflow. This document is intended to be a resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for this compound is presented below. This data is essential for its identification and characterization in experimental settings.

PropertyValueReference
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1][2][3]
Appearance White to off-white solid
CAS Number 27979-57-3[1]
IUPAC Name 5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one[1]
Spectroscopic Data
¹³C NMR (DMSO-d₆) See detailed table below[1]
Mass Spectrometry See detailed table below

¹³C NMR Spectroscopic Data [1]

Carbon AtomChemical Shift (δ) ppm
1169.5
368.8
3a103.2
4108.5
5162.8
697.5
7165.2
7a149.8
4-CH₃9.2

Mass Spectrometry Fragmentation Data

m/zProposed Fragment Ion
180.04[M]⁺ (Molecular Ion)
152.05[M - CO]⁺
151.04[M - CO - H]⁺
124.05[M - 2CO]⁺
123.04[M - 2CO - H]⁺

Experimental Protocols: Isolation from Penicillium brevicompactum

The following is a representative protocol for the isolation and purification of this compound from a culture of Penicillium brevicompactum, based on methodologies employed for the separation of mycophenolic acid and its precursors.[4][5][6][7][8]

2.1. Fungal Cultivation and Extraction

  • Inoculation and Fermentation: A spore suspension of Penicillium brevicompactum is used to inoculate a suitable liquid fermentation medium, such as yeast extract-sucrose (YES) medium. The culture is incubated for 14-21 days at 25°C with shaking (150 rpm) to ensure adequate aeration and growth.[4]

  • Extraction: Following incubation, the mycelium is separated from the culture broth by filtration. The culture filtrate is then acidified to pH 3-4 with 2N HCl and extracted three times with an equal volume of ethyl acetate (B1210297). The mycelial mass can also be extracted with ethyl acetate or acetone (B3395972) to recover intracellular metabolites. The organic extracts are combined and dried over anhydrous sodium sulfate.

2.2. Chromatographic Purification

  • Solvent Evaporation: The dried ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a mobile phase such as chloroform:methanol (95:5 v/v). Spots corresponding to this compound can be visualized under UV light (254 nm).

  • Further Purification: Fractions containing the target compound are combined, concentrated, and may require further purification by preparative TLC or crystallization to obtain pure this compound.

2.3. Structure Elucidation

The identity and purity of the isolated compound are confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

Role in Mycophenolic Acid Biosynthesis

This compound is not known to be involved in any signaling pathways. Its biological significance lies in its role as a crucial intermediate in the biosynthetic pathway of mycophenolic acid. The pathway involves a series of enzymatic transformations, beginning with the synthesis of the phthalide (B148349) core, followed by the attachment of a farnesyl side chain.

Mycophenolic Acid Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of mycophenolic acid, highlighting the central position of this compound.

Mycophenolic_Acid_Biosynthesis cluster_0 Core Phthalide Formation cluster_1 Farnesylation and Modification Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 5-methylorsellinic_acid 5-Methylorsellinic Acid Acetyl-CoA + Malonyl-CoA->5-methylorsellinic_acid PKS (mpaC) DHMP 5,7-Dihydroxy-4- methylphthalide 5-methylorsellinic_acid->DHMP Hydroxylation & Lactonization 6-farnesyl-DHMP 6-farnesyl-5,7-dihydroxy- 4-methylphthalide DHMP->6-farnesyl-DHMP Farnesyltransferase (mpaA) Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->6-farnesyl-DHMP Mycophenolic_Acid Mycophenolic Acid 6-farnesyl-DHMP->Mycophenolic_Acid Oxidative Cleavage

Caption: Biosynthetic pathway of Mycophenolic Acid.

Experimental Workflow for Isolation

The logical steps for the isolation and characterization of this compound are depicted in the workflow diagram below.

Isolation_Workflow cluster_cultivation Cultivation & Extraction cluster_purification Purification & Analysis Start P. brevicompactum Culture Fermentation Liquid Fermentation Start->Fermentation Filtration Separate Mycelium & Broth Fermentation->Filtration Extraction Ethyl Acetate Extraction Filtration->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom TLC TLC Analysis of Fractions Column_Chrom->TLC Purified_Compound Pure 5,7-Dihydroxy- 4-methylphthalide TLC->Purified_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Purified_Compound->Structure_Elucidation

References

5,7-Dihydroxy-4-Methylphthalide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27979-57-3

Chemical Formula: C₉H₈O₄

Molecular Weight: 180.16 g/mol

Abstract

5,7-Dihydroxy-4-methylphthalide is a key biosynthetic intermediate of mycophenolic acid (MPA), a potent immunosuppressant. This technical guide provides an in-depth overview of its chemical properties, synthesis, biological activities, and its role in the mycophenolic acid biosynthetic pathway. Detailed experimental protocols, quantitative biological data, and spectroscopic information are presented to support researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a phthalide (B148349) derivative with two hydroxyl groups and a methyl group attached to the benzene (B151609) ring. Its structure plays a crucial role in its biological activity and its function as a precursor in the biosynthesis of more complex natural products.[1][2]

PropertyValueReference
IUPAC Name5,7-dihydroxy-4-methyl-1(3H)-isobenzofuranone[1]
Synonyms5,7-Dihydroxy-4-methylisobenzofuran-1(3H)-one[1]
AppearanceWhite to off-white solid
Melting Point>250 °C (decomposes)
SolubilitySoluble in DMSO and methanol
InChIInChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3[2]
InChIKeyGXYQICKPCCBIIX-UHFFFAOYSA-N[2]
SMILESCc1c(O)cc2C(=O)OCc2c1O[2]

Biosynthesis of Mycophenolic Acid

This compound is a critical intermediate in the fungal biosynthesis of mycophenolic acid.[3][4][5] The pathway involves a series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA.

Mycophenolic Acid Biosynthesis Pathway

Mycophenolic_Acid_Biosynthesis cluster_start Starting Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA 5-methylorsellinic_acid 5-Methylorsellinic Acid Acetyl-CoA->5-methylorsellinic_acid MpaC (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->5-methylorsellinic_acid DHMP 5,7-Dihydroxy-4- methylphthalide 5-methylorsellinic_acid->DHMP MpaDE (P450-hydrolase) farnesylated_DHMP 6-Farnesyl-5,7-dihydroxy- 4-methylphthalide DHMP->farnesylated_DHMP MpaA (Prenyltransferase) oxidative_cleavage Oxidative Cleavage Products farnesylated_DHMP->oxidative_cleavage MpaB (Oxygenase) demethyl_MPA Demethylmycophenolic Acid oxidative_cleavage->demethyl_MPA Multiple Steps MPA Mycophenolic Acid demethyl_MPA->MPA MpaG (O-methyltransferase)

Caption: Biosynthetic pathway of Mycophenolic Acid from primary metabolites.

Biological Activity

This compound exhibits a range of biological activities, including immunosuppressive and antimicrobial properties.

Immunosuppressive Activity

The compound has been shown to inhibit the proliferation of lymphocytes, a key aspect of the immunosuppressive effect of its downstream product, mycophenolic acid.

AssayCell TypeStimulantIC₅₀Reference
Lymphocyte ProliferationMouse Splenic LymphocytesLPS3 µM[6]
Lymphocyte ProliferationMouse Splenic LymphocytesConcanavalin A17 µM[6]
Antimicrobial Activity

This compound has demonstrated activity against pathogenic fungi.

OrganismAssayIC₅₀ / MICReference
Cryptococcus neoformansAntifungal SusceptibilityIC₅₀ = 18.08 µg/mL[6]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the aromatization of a cyclohexanedione derivative, followed by a series of functional group manipulations.[7]

Example Synthetic Workflow:

Synthesis_Workflow start 1-Carbethoxy-2,3-dimethyl- cyclohexa-4,6-dione aromatization Aromatization & Transformation start->aromatization amide 4,6-Dimethoxy-2,3- dimethylbenzamide aromatization->amide photolysis Photolysis of N-chloroamide & Hydrolysis amide->photolysis dimethoxy 5,7-Dimethoxy-4- methylphthalide photolysis->dimethoxy demethylation Demethylation dimethoxy->demethylation final_product 5,7-Dihydroxy-4- methylphthalide demethylation->final_product

Caption: Generalized synthetic workflow for this compound.

A detailed experimental protocol for a five-step synthesis from 3,5-dimethoxybenzyl alcohol has also been described, with an overall yield of 72%.[7]

Lipopolysaccharide (LPS)-Induced Lymphocyte Proliferation Assay

This assay is used to evaluate the immunosuppressive activity of compounds by measuring their effect on the proliferation of B-lymphocytes stimulated by LPS.

Protocol Outline:

  • Cell Preparation: Isolate splenocytes from a mouse and prepare a single-cell suspension.

  • Cell Seeding: Seed the splenocytes in a 96-well plate at a density of 5 x 10⁵ cells/well.

  • Compound Treatment: Add varying concentrations of this compound to the wells.

  • Stimulation: Add LPS to the wells at a final concentration of 10 µg/mL.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement: Add [³H]-thymidine to each well and incubate for another 18 hours. Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • A singlet for the methyl group protons.

  • A singlet for the methylene (B1212753) protons of the lactone ring.

  • A singlet for the aromatic proton.

  • Broad singlets for the two hydroxyl protons.

Mass Spectrometry (MS)

The mass spectrum of 5-hydroxy-7-methoxy-4-methylphthalide shows a [M+H]⁺ ion at m/z 195.0, consistent with a molecular weight of 194 Da.[10] For this compound, the expected [M+H]⁺ ion would be at m/z 181.05. The fragmentation pattern would likely involve losses of water, carbon monoxide, and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H stretch, broad), lactone carbonyl (C=O stretch, strong), and aromatic (C=C stretch) functional groups.

Safety and Handling

There is no specific safety data sheet (SDS) available for this compound in the provided search results. However, based on its chemical structure and the SDS for similar compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Handle with care and assume it may be harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a molecule of significant interest due to its role as a key intermediate in the biosynthesis of the immunosuppressant mycophenolic acid. Its own inherent biological activities, though modest, provide a basis for further investigation and potential derivatization in drug discovery programs. This technical guide consolidates the available information on its chemistry, biology, and experimental methodologies to serve as a valuable resource for the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dihydroxy-4-Methylphthalide

Introduction

This compound is a naturally occurring organic compound that holds significant interest in the fields of medicinal chemistry and drug development.[1][2] It is a member of the 2-benzofurans class and is recognized as a key intermediate in the biosynthesis of Mycophenolic acid (MPA), a potent immunosuppressant used in organ transplantation.[1][3][4][5][6][7][8][9] This compound is a secondary metabolite found in several fungal species, including Aspergillus flavus and various Penicillium species.[2][5][10] Beyond its role as a biosynthetic precursor, this compound has demonstrated a range of biological activities, including antifungal, antibacterial, antiviral, and immunosuppressive properties.[9][11] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and its role in relevant biochemical pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource(s)
IUPAC Name 5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one[1][2]
Synonyms DHMP, 5,7-dihydroxy-4-methyl-1(3H)-isobenzofuranone[2][9]
CAS Number 27979-57-3[1][5][9][11][12][13]
Molecular Formula C₉H₈O₄[1][2][5][9][12][13][14]
Molecular Weight 180.16 g/mol [1][2][5][12][13][14]
Appearance Solid[9][15]
Solubility DMSO: 100 mg/mL (ultrasonic); Methanol (B129727): Soluble[5][15]
DMSO: 0.1-1 mg/mL (slightly soluble); Ethanol: 0.1-1 mg/mL (slightly soluble)[9]
Mass Spectrometry [M-H]⁻: 179.1[12]
MS (m/e): 180 (49%), 151 (100%), 122 (33%)[7]
SMILES CC1=C2COC(=O)C2=C(C=C1O)O[2]
InChI InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3[2][9]
InChIKey GXYQICKPCCBIIX-UHFFFAOYSA-N[1][2][9]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported.[3][4] One notable method involves the cyclization of a linear chain generated from an isoxazole (B147169) compound, which offers advantages such as fewer synthetic steps and a higher overall yield.[7]

Methodology Overview:

  • Preparation of Isoxazole Ester: The synthesis begins with the preparation of (5-Ethoxy-4-methyl-3-isoxazolyl)methyl acetoacetate.[7]

  • Hydrogenation: The isoxazole ester undergoes hydrogenation in the presence of a palladium-Lindlar catalyst. This step opens the isoxazole ring to form a β-enamino keto ester.[7]

  • Acid Treatment: Subsequent treatment with acid transforms the intermediate into 3-(carboxyethyl)-2-oxobutyl acetoacetate.[7]

  • Cyclization: The final and crucial step is the cyclization of this linear product. The reaction is carried out using bases, such as sodium ethylate followed by butyllithium, to yield this compound.[7]

Physicochemical Characterization

A standard workflow is employed to confirm the identity, purity, and structure of the synthesized this compound.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the final compound.

  • Method: A sample is dissolved in a suitable solvent (e.g., methanol or DMSO) and injected into an HPLC system equipped with a C18 column. A gradient elution is typically performed using a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile. Detection is commonly carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance. Purity is determined by the peak area percentage.[12]

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight and fragmentation pattern.

  • Method: The sample is analyzed using mass spectrometry, often coupled with HPLC (LC-MS). Electrospray ionization (ESI) is a common technique used in either positive or negative ion mode. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of 180.16.[12] Fragmentation patterns can provide additional structural information.[7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure.

  • Method: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the arrangement of atoms in the molecule, including the methyl group, aromatic protons, and hydroxyl groups.[6][12]

experimental_workflow cluster_synthesis Synthesis cluster_characterization Purification & Characterization start Starting Materials (Isoxazole Derivatives) hydrogenation Hydrogenation & Acid Treatment start->hydrogenation cyclization Base-mediated Cyclization hydrogenation->cyclization product Crude Product cyclization->product purification Purification (e.g., Chromatography) product->purification hplc Purity Check (HPLC) purification->hplc ms MW Confirmation (Mass Spectrometry) purification->ms nmr Structure Elucidation (NMR Spectroscopy) purification->nmr final Final Compound (>98% Purity)

Caption: Experimental workflow for synthesis and characterization.

Biological Significance and Signaling Pathways

The primary significance of this compound in drug development lies in its role as a direct precursor to mycophenolic acid (MPA).[1][9] The biosynthesis of MPA from this phthalide (B148349) is a critical pathway in fungi like Penicillium brevicompactum.

Biosynthesis of Mycophenolic Acid

The conversion involves a key enzymatic step:

  • Prenylation: this compound undergoes an enzymatic farnesylation reaction.[1] This step attaches a farnesyl group (a 15-carbon isoprenoid chain) to the aromatic ring at the 6-position, forming 6-farnesyl-5,7-dihydroxy-4-methylphthalide.[8]

  • Oxidation: The farnesyl chain of this intermediate is then subjected to a series of oxidative cleavage reactions.[8]

  • O-methylation: The final steps involve the methylation of the hydroxyl group at the 7-position to yield mycophenolic acid.[8]

This biosynthetic pathway highlights the importance of this compound as a fundamental building block for a clinically significant immunosuppressant.

biosynthesis_pathway node_A 5,7-Dihydroxy- 4-Methylphthalide node_B 6-Farnesyl-5,7-dihydroxy- 4-methylphthalide node_A->node_B Enzymatic Prenylation node_C Mycophenolic Acid (MPA) node_B->node_C Oxidation & O-methylation

Caption: Key steps in the biosynthesis of Mycophenolic Acid.

Other Reported Biological Activities

Beyond its role as a precursor, this compound has been investigated for its own biological effects:

  • Antifungal Activity: It is active against Cryptococcus neoformans with an IC₅₀ value of 18.08 µg/ml.[9]

  • Immunomodulatory Effects: The compound inhibits the proliferation of mouse splenic lymphocytes induced by lipopolysaccharide (LPS) and concanavalin (B7782731) A, with IC₅₀ values of 3 µM and 17 µM, respectively.[9]

These activities suggest that the molecule itself, and not just its famous derivative, may possess therapeutic potential worth exploring. The presence of the two hydroxyl groups at positions 5 and 7 is considered significant for its biological function, potentially facilitating interactions with enzymes.[1]

References

An In-depth Technical Guide to 5,7-Dihydroxy-4-Methylphthalide: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-4-Methylphthalide is a naturally occurring phenolic lactone that holds a significant position in the field of biochemistry and pharmaceutical sciences. It is a key biosynthetic intermediate of mycophenolic acid, a potent immunosuppressant. This technical guide provides a comprehensive overview of its molecular characteristics, spectroscopic data, synthesis, and biological activities, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound is a member of the 2-benzofuran class of compounds. Its structure features a phthalide (B148349) core with hydroxyl groups at positions 5 and 7, and a methyl group at position 4.

Molecular Formula: C₉H₈O₄[1]

Molecular Weight: 180.16 g/mol [1]

IUPAC Name: 5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one[1]

Synonyms: 4-Methyl-5,7-dihydroxyisobenzofuran-1(3H)-one, Mycophenolic Acid Impurity 1[1]

The presence of two hydroxyl groups and a lactone ring makes it a moderately polar molecule with potential for hydrogen bonding, influencing its solubility and interaction with biological targets.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₈O₄[1]
Molecular Weight180.16 g/mol [1]
CAS Number27979-57-3[1]
AppearanceSolid (form may vary)
SolubilitySoluble in DMSO and other organic solvents

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). While detailed spectral data from published literature is limited, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, the methylene (B1212753) protons of the lactone ring, and the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) would be characteristic of the substituted phthalide structure.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct carbon signals corresponding to the aromatic carbons, the methyl carbon, the methylene carbon, the ester carbonyl carbon, and the carbons bearing the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule. The fragmentation of phthalates can be complex, but key fragments would likely arise from the loss of CO, CO₂, and portions of the lactone ring, providing valuable structural information.

Synthesis and Isolation

This compound can be obtained through chemical synthesis or by isolation from fungal cultures.

Chemical Synthesis
Isolation from Fungal Cultures

This compound is a natural product found in various fungi, particularly species of Penicillium and Aspergillus.[1] Isolation from these sources typically involves the following workflow:

Caption: General workflow for the isolation of this compound.

  • Fermentation: A suitable fungal strain (e.g., Penicillium brevicompactum) is cultured in a liquid medium conducive to the production of secondary metabolites.

  • Extraction: The culture broth and mycelia are extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to obtain a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components.

  • Further Purification: Fractions containing the desired compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Characterization: The structure of the isolated compound is confirmed by NMR and MS analysis.

Biological Significance and Activity

The primary biological significance of this compound lies in its role as a direct precursor to mycophenolic acid (MPA).

Mycophenolic Acid Biosynthesis Pathway

This compound is a key intermediate in the biosynthetic pathway of mycophenolic acid in fungi. The pathway involves a series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA.

MycophenolicAcid_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 5-Methylorsellinic_acid 5-Methylorsellinic_acid Acetyl-CoA + Malonyl-CoA->5-Methylorsellinic_acid MpaC (PKS) DHMP This compound 5-Methylorsellinic_acid->DHMP MpaDE' (P450-Hydrolase) Farnesylated_DHMP 6-Farnesyl-5,7-dihydroxy-4-methylphthalide DHMP->Farnesylated_DHMP Farnesyltransferase MPA Mycophenolic Acid Farnesylated_DHMP->MPA Multi-step oxidation

Caption: Simplified biosynthetic pathway of Mycophenolic Acid.

Biological Activities

While its primary role is as a biosynthetic intermediate, this compound itself exhibits some biological activities.

ActivityTarget/AssayResult (e.g., IC₅₀)Reference
AntifungalCryptococcus neoformansIC₅₀ = 18.08 µg/mL
ImmunosuppressiveLPS-induced mouse splenic lymphocyte proliferationIC₅₀ = 3 µM
ImmunosuppressiveConcanavalin A-induced mouse splenic lymphocyte proliferationIC₅₀ = 17 µM

Note: The available quantitative data is limited. Further research is needed to establish a comprehensive biological activity profile.

A lymphocyte proliferation assay can be used to evaluate the immunosuppressive effects of this compound.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well plate at a suitable density.

  • Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA) or lipopolysaccharide (LPS)) in the presence of varying concentrations of this compound. Include appropriate positive (mitogen only) and negative (unstimulated cells) controls.

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • Proliferation Measurement: Assess cell proliferation using a suitable method, such as the incorporation of ³H-thymidine or a colorimetric assay (e.g., MTT or WST-1).

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its central role in the biosynthesis of the clinically important immunosuppressant, mycophenolic acid. Understanding its chemical properties, synthesis, and biological activities is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development. Future research should focus on elucidating detailed synthetic protocols, expanding the investigation of its biological activity profile, and exploring its potential as a scaffold for the development of novel therapeutic agents. The development of more efficient synthetic routes could also facilitate the production of analogues for structure-activity relationship studies.

References

The Pivotal Role of 5,7-Dihydroxy-4-Methylphthalide in Penicillium Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Penicillium is a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of pharmaceuticals. Among these, 5,7-Dihydroxy-4-Methylphthalide (DHMP) emerges as a crucial biosynthetic intermediate in the production of the renowned immunosuppressant, mycophenolic acid (MPA). This technical guide provides an in-depth exploration of the biological role of DHMP in Penicillium species, focusing on its biosynthesis, chemical context, and the experimental methodologies employed in its study.

Biosynthesis of this compound and its Conversion to Mycophenolic Acid

This compound is a key intermediate in the biosynthetic pathway of mycophenolic acid, a potent immunosuppressant produced by several Penicillium species, including P. roqueforti and P. brevicompactum.[1] The biosynthesis of MPA is a complex process that begins with acetyl-CoA and malonyl-CoA building blocks.[2]

The proposed biosynthetic pathway involves the formation of 5-methylorsellinic acid (5-MOA), which is then converted through a series of enzymatic reactions to 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB) and subsequently to this compound (DHMP).[1] DHMP is then farnesylated to produce 6-farnesyl-5,7-dihydroxy-4-methylphthalide (FDHMP).[1] The final steps involve the oxidation of the farnesyl chain of FDHMP to yield mycophenolic acid.[3] Studies have shown that the conversion of FDHMP to MPA can occur via at least two pathways: a direct oxidation of the central double bond of the farnesyl chain and a two-stage removal of the terminal and central groups.[3]

The genetic basis for this pathway has been elucidated in P. brevicompactum, where a gene cluster responsible for MPA biosynthesis has been identified.[1][2] This cluster contains genes encoding the enzymes necessary for each step of the pathway, including the polyketide synthase responsible for the initial steps and the enzymes involved in the subsequent modifications leading to DHMP and MPA.

Mycophenolic_Acid_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks moa 5-Methylorsellinic acid (5-MOA) pks->moa dhmp This compound (DHMP) moa->dhmp Multiple Steps fdhmp 6-Farnesyl-5,7-dihydroxy-4-methylphthalide (FDHMP) dhmp->fdhmp fpp Farnesyl pyrophosphate (FPP) prenyltransferase Prenyltransferase fpp->prenyltransferase prenyltransferase->fdhmp oxidation Oxidation Steps fdhmp->oxidation mpa Mycophenolic Acid (MPA) oxidation->mpa

Mycophenolic Acid Biosynthetic Pathway

Production of Phthalides in Penicillium Species

Several species of Penicillium are known to produce this compound and related compounds. For instance, Penicillium crustosum, an endophytic fungus isolated from coffee seeds, has been shown to produce mycophenolic acid.[4][5][6][7] Interestingly, when the culture medium of P. crustosum was supplemented with certain organic acids (ferulic, quinic, cinnamic, and 3,4-(methylenedioxy) cinnamic acids), it produced a new phthalide, 5-hydroxy-7-methoxy-4-methylphthalide, in addition to mycophenolic acid.[4][5][6][7] This suggests that the secondary metabolic profile of Penicillium species can be influenced by the chemical composition of the growth medium.[5][8]

Quantitative Data on Phthalide Production

The following table summarizes the quantitative data on the production of mycophenolic acid and 5-hydroxy-7-methoxy-4-methylphthalide by Penicillium crustosum under different culture conditions.

TreatmentSubstance AddedMycophenolic Acid (mg)5-hydroxy-7-methoxy-4-methylphthalide (mg)
A None (Control)102.0Not Isolated
B Ferulic and Quinic Acids83.222.3
C Cinnamic and 3,4-(methylenedioxy) cinnamic Acids85.327.1
D Caffeine3.25Not Isolated

Data sourced from Valente et al. (2013)[4][5][6]

Biological Significance and Potential Applications

While this compound is primarily recognized as a precursor to mycophenolic acid, the broader class of phthalides exhibits a range of biological activities. Mycophenolic acid itself is a potent immunosuppressant used to prevent organ transplant rejection.[1][9] It also possesses antibacterial, antifungal, antiviral, and antitumor properties.[2][9] The intrinsic biological activity of this compound is less well-characterized, and it is an area ripe for further investigation. Its structural similarity to other bioactive phthalides suggests it could have its own pharmacological properties. Furthermore, understanding the regulation of its production is key to optimizing the yield of mycophenolic acid in industrial fermentation processes.

Experimental Protocols

The study of this compound and other Penicillium secondary metabolites involves a series of established experimental procedures.

Fungal Culture and Fermentation

Penicillium species are typically grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to generate spores.[2][10] For the production of secondary metabolites, liquid fermentation is commonly employed. A typical liquid medium is Yeast Extract-Sucrose (YES) medium.[2] The fungus is cultivated in shake flasks under controlled temperature and agitation for a specific period, often ranging from 7 to 21 days.[2][4][11]

Experimental_Workflow start Start: Penicillium Spore Stock culture Fungal Culture (e.g., PDA, YES medium) start->culture extraction Metabolite Extraction (e.g., Ethyl Acetate, Acetonitrile) culture->extraction purification Purification (e.g., Column Chromatography, HPLC) extraction->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation bioassay Biological Activity Assays purification->bioassay end End: Characterized Compound elucidation->end

References

5,7-Dihydroxy-4-Methylphthalide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Fungal Secondary Metabolite and Precursor to Mycophenolic Acid

Abstract

5,7-Dihydroxy-4-methylphthalide is a naturally occurring phenolic lactone and a significant secondary metabolite produced by various fungi, most notably of the Penicillium genus. It holds considerable interest in the scientific community due to its crucial role as a key intermediate in the biosynthesis of the immunosuppressant drug, mycophenolic acid. This technical guide provides a detailed overview of this compound, encompassing its physicochemical properties, natural sources, biosynthesis, and known biological activities. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols for its isolation and characterization, and a discussion of its potential mechanisms of action.

Introduction

Secondary metabolites are a diverse array of organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. In fungi, these compounds often play crucial roles in ecological interactions, such as defense and communication. This compound (DHMP) is a polyketide-derived secondary metabolite that has garnered significant attention as the penultimate precursor to mycophenolic acid (MPA), a potent immunosuppressant used in transplantation medicine.[1] Understanding the biosynthesis and biological activities of DHMP is not only critical for optimizing MPA production but also for exploring its own potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 5,7-dihydroxy-4-methyl-2-benzofuran-1(3H)-one
Molecular Formula C₉H₈O₄[2]
Molecular Weight 180.16 g/mol [2]
Appearance White solid (predicted)
Solubility Soluble in methanol (B129727) and DMSO[3]
SMILES Cc1c2COC(=O)c2c(cc1O)O[2]
InChIKey GXYQICKPCCBIIX-UHFFFAOYSA-N[2]

Natural Sources and Biosynthesis

This compound is primarily produced by filamentous fungi, with Penicillium brevicompactum and Penicillium crustosum being well-documented sources.[3][4] It is a key intermediate in the mycophenolic acid biosynthetic pathway.

Biosynthetic Pathway

The biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS), MpaC. This enzyme catalyzes the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules to form a tetraketide intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions to yield the phthalide (B148349) core structure. Subsequent tailoring reactions, including a crucial hydroxylation step catalyzed by a cytochrome P450 monooxygenase (MpaD), lead to the formation of this compound. This molecule then serves as the substrate for a prenyltransferase, which attaches a farnesyl group to form 6-farnesyl-5,7-dihydroxy-4-methylphthalide, the immediate precursor to mycophenolic acid.[1][5]

Biosynthesis of this compound Acetyl-CoA Acetyl-CoA Polyketide Intermediate Polyketide Intermediate Acetyl-CoA->Polyketide Intermediate MpaC (NR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Intermediate MpaC (NR-PKS) This compound This compound Polyketide Intermediate->this compound Cyclization & Hydroxylation (MpaD) Mycophenolic Acid Mycophenolic Acid This compound->Mycophenolic Acid Prenylation & Oxidation

Biosynthetic pathway leading to this compound.

Biological Activities and Potential Mechanisms of Action

While much of the research on this compound has focused on its role as a biosynthetic intermediate, studies on related phthalide and dihydroxy-substituted aromatic compounds suggest it may possess intrinsic biological activities.

Antimicrobial Activity

Studies on structurally similar dihydroxyflavanone derivatives have demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[6][7] The dihydroxy substitution pattern on the aromatic ring is often crucial for this activity. It is hypothesized that this compound may exhibit similar properties, although direct experimental evidence is needed.

Anti-inflammatory Activity

Flavonoids and other phenolic compounds with a 5,7-dihydroxy substitution pattern are known to possess anti-inflammatory properties.[8] For instance, 5,7-dimethoxyflavone (B190784) has shown anti-inflammatory effects in animal models.[8] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines. Given its structure, this compound could potentially modulate inflammatory pathways, a hypothesis that warrants further investigation. A potential mechanism could involve the inhibition of nitric oxide (NO) production, a key mediator in inflammation.

Potential Anti-inflammatory Mechanism Inflammatory Stimuli Inflammatory Stimuli Macrophage Macrophage Inflammatory Stimuli->Macrophage iNOS Induction iNOS Induction Macrophage->iNOS Induction NO Production NO Production iNOS Induction->NO Production Inflammation Inflammation NO Production->Inflammation DHMP 5,7-Dihydroxy-4- Methylphthalide DHMP->iNOS Induction Inhibition

Hypothesized anti-inflammatory action of DHMP.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and characterization of related phthalides from Penicillium species and can be adapted for this compound.[3]

Fungal Cultivation and Fermentation
  • Strain: Penicillium brevicompactum or Penicillium crustosum.

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose Broth) with a spore suspension or mycelial plugs of the fungal strain.

  • Incubation: Incubate the culture at 25-28°C for 14-21 days under static or shaking conditions, depending on the strain's optimal production parameters.

Extraction and Isolation
  • Mycelium Separation: After the incubation period, separate the mycelium from the culture broth by filtration.

  • Solvent Extraction: Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light or with a staining reagent.

    • Pool the fractions containing the compound of interest and further purify using preparative TLC or high-performance liquid chromatography (HPLC).

Isolation and Purification Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fungal Culture Fungal Culture Filtration Filtration Fungal Culture->Filtration Solvent Extraction Solvent Extraction Filtration->Solvent Extraction Concentration Concentration Solvent Extraction->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography TLC/HPLC Analysis TLC/HPLC Analysis Column Chromatography->TLC/HPLC Analysis Pure Compound Pure DHMP TLC/HPLC Analysis->Pure Compound

Workflow for the isolation and purification of DHMP.

Characterization
  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the compound by acquiring ¹H NMR and ¹³C NMR spectra.[3][4] Further structural confirmation can be obtained through 2D NMR experiments such as COSY, HSQC, and HMBC.

Future Directions

While the role of this compound as a precursor to mycophenolic acid is well-established, its own bioactivities remain largely unexplored. Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Biosynthetic Engineering: Manipulation of the mycophenolic acid biosynthetic pathway in producer strains to enhance the accumulation of this compound for further study.

  • Total Synthesis: Development of efficient synthetic routes to provide a reliable source of the compound for extensive biological testing.

Conclusion

This compound is a secondary metabolite of significant biochemical importance. As the direct precursor to mycophenolic acid, it is a key molecule in the fungal biosynthetic machinery. This technical guide has provided a comprehensive overview of its known properties, biosynthesis, and potential biological activities, along with methodologies for its study. Further investigation into this compound is warranted to unlock its full therapeutic and scientific potential.

References

Spectroscopic and Biosynthetic Insights into 5,7-Dihydroxy-4-Methylphthalide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data for 5,7-Dihydroxy-4-Methylphthalide, a key intermediate in the biosynthesis of the immunosuppressant drug mycophenolic acid. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data for this specific compound, this document presents the available Mass Spectrometry (MS) data and outlines a general experimental protocol for spectroscopic analysis. Furthermore, this guide illustrates the biosynthetic context of this compound within the mycophenolic acid pathway.

Spectroscopic Data

While detailed, publicly accessible ¹H and ¹³C NMR data for this compound remains elusive in the surveyed literature, mass spectrometry provides key information for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides fragmentation insights for this compound.

ParameterValueSource
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1][2]
Mass Spec Result (M-H)⁻ 179.1[3]

Experimental Protocols

The following sections describe generalized experimental methodologies for the spectroscopic analysis of phthalides, based on established protocols for similar compounds.

General NMR Spectroscopy Protocol

A general approach for acquiring NMR spectra of phthalide (B148349) compounds is as follows:

  • Sample Preparation: Dissolve an appropriate amount of the purified compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Instrument: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • Data Acquisition: Record standard ¹H and ¹³C NMR spectra. Further structural elucidation can be achieved through two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

General Mass Spectrometry (MS) Protocol

A typical protocol for the mass spectrometric analysis of a phthalide is outlined below:

  • Sample Introduction: Introduce the sample, dissolved in a suitable solvent such as methanol, into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for this class of compounds and can be operated in both positive and negative ion modes.

  • Analysis: Acquire mass spectra using a mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument.

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Biosynthetic Pathway

This compound is a crucial intermediate in the fungal biosynthesis of mycophenolic acid. The following diagram illustrates the key steps in this pathway.

Mycophenolic_Acid_Biosynthesis cluster_start Polyketide Synthesis cluster_pathway Mycophenolic Acid Pathway AcetylCoA Acetyl-CoA MOA 5-Methylorsellinic Acid AcetylCoA->MOA MpaC (PKS) MalonylCoA 3x Malonyl-CoA MalonylCoA->MOA MpaC (PKS) DHMP This compound MOA->DHMP MpaA/MpaB (Oxidoreductase/Hydrolase) FDHMP Farnesyl-5,7-dihydroxy- 4-methylphthalide DHMP->FDHMP MpaD (Prenyltransferase) MPA Mycophenolic Acid FDHMP->MPA MpaE/MpaG/MpaH (Oxidoreductases/Methyltransferase)

Caption: Biosynthetic pathway of Mycophenolic Acid.

Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-4-Methylphthalide (CAS No: 27979-57-3) is a significant organic compound with the molecular formula C₉H₈O₄.[1][2][3] It serves as a crucial intermediate in the synthesis of mycophenolic acid, an immunosuppressant drug, and is also known as a secondary metabolite of fungi like Aspergillus flavus.[1][4] Understanding the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for its effective use in synthesis, formulation, and drug development processes. The presence of two hydroxyl groups and a lactone ring in its structure dictates its behavior in various chemical environments.[5]

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes quantitative data, detailed experimental protocols for characterization, and visual diagrams to illustrate key processes and potential degradation pathways, offering a critical resource for researchers in the field.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. The data for this compound is primarily available for organic solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO), a common solvent for initial in-vitro testing.

SolventConcentration (mg/mL)Molar Concentration (mM)Method
DMSO100555.07Ultrasonic assistance may be needed.[1]

Note: The molecular weight of this compound is 180.16 g/mol .[1][3][5]

A related compound, 5-hydroxy-7-methoxy-4-methylphthalide, is noted to be soluble in methanol (B129727) and DMSO, suggesting methanol could be another potential solvent for this compound.[6]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected solvent(s) (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.[7]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After shaking, allow the vials to stand undisturbed at the same temperature to permit the sedimentation of the excess solid.[7]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.[7] This step should be performed quickly to prevent temperature changes.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.[7]

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[7] A calibration curve must be prepared using standard solutions of known concentrations.

G cluster_workflow Shake-Flask Solubility Determination Workflow A Add excess compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Allow excess solid to sediment C->D E Withdraw supernatant and filter D->E F Dilute filtrate to known concentration E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility G->H

Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8]

Storage and Handling

Supplier data provides recommended storage conditions to maintain the integrity of this compound.

FormStorage ConditionDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Table data sourced from MedChemExpress.[1]

Potential Degradation Pathways

Forced degradation studies are used to identify potential degradation products and establish degradation pathways.[9] While specific degradation studies for this compound are not widely published, its chemical structure suggests susceptibility to two primary degradation mechanisms:

  • Hydrolysis: The lactone ring is an ester and is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring to form a carboxylic acid.

  • Oxidation: The dihydroxy-substituted aromatic ring (a phenol (B47542) derivative) is susceptible to oxidation, which can lead to the formation of quinone-like structures and other colored degradation products.

G cluster_pathways Potential Degradation Pathways A This compound C₉H₈O₄ B Ring-Opened Carboxylic Acid (Hydrolysis Product) A->B Hydrolysis (Acid/Base) C Quinone-like Species (Oxidation Product) A->C Oxidation (e.g., H₂O₂) G cluster_workflow Forced Degradation Study Workflow A Prepare solutions of This compound B Expose to Stress Conditions A->B C Acid Hydrolysis (HCl, heat) B->C D Base Hydrolysis (NaOH, heat) B->D E Oxidation (H₂O₂) B->E F Thermal (Dry Heat) B->F G Photolytic (UV/Vis Light) B->G H Withdraw samples at time points C->H D->H E->H F->H G->H I Analyze via Stability- Indicating Method (HPLC) H->I J Identify & Quantify Degradants (LC-MS) I->J

References

biosynthesis pathway of mycophenolic acid from 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core biosynthetic pathway of mycophenolic acid (MPA), a potent immunosuppressant, commencing from the key intermediate, 5,7-Dihydroxy-4-Methylphthalide. This document provides a comprehensive overview of the enzymatic transformations, quantitative data, detailed experimental protocols, and visual representations of the pathway to support research and development in this field.

The Core Biosynthetic Pathway from this compound to Mycophenolic Acid

The conversion of this compound to mycophenolic acid is a critical segment of the overall MPA biosynthetic pathway, which is orchestrated by a cluster of genes known as the mpa gene cluster, first identified in Penicillium brevicompactum.[1][2] This late-stage synthesis involves a three-step enzymatic cascade: prenylation, oxidative cleavage, and methylation.

The pathway initiates with the farnesylation of this compound. This reaction is catalyzed by a prenyltransferase, MpaA, which attaches a farnesyl pyrophosphate (FPP) molecule to the aromatic ring of the phthalide, yielding 6-farnesyl-5,7-dihydroxy-4-methylphthalide.[3][4] This intermediate is then subjected to oxidative cleavage. An oxygenase, MpaB', is responsible for the intricate cleavage of the farnesyl side chain, leading to the formation of demethylmycophenolic acid (DMMPA).[5][6] The final step in the biosynthesis is the O-methylation of the C5 hydroxyl group of DMMPA. This reaction is catalyzed by the S-adenosyl methionine (SAM)-dependent O-methyltransferase, MpaG', to produce the final product, mycophenolic acid.[6][7]

The following diagram illustrates this core biosynthetic pathway:

Mycophenolic_Acid_Biosynthesis cluster_pathway Biosynthesis of Mycophenolic Acid This compound This compound 6-Farnesyl-5,7-dihydroxy-4-methylphthalide 6-Farnesyl-5,7-dihydroxy-4-methylphthalide This compound->6-Farnesyl-5,7-dihydroxy-4-methylphthalide MpaA (Prenyltransferase) + Farnesyl Pyrophosphate Demethylmycophenolic_Acid Demethylmycophenolic Acid 6-Farnesyl-5,7-dihydroxy-4-methylphthalide->Demethylmycophenolic_Acid MpaB' (Oxygenase) Oxidative Cleavage Mycophenolic_Acid Mycophenolic Acid (MPA) Demethylmycophenolic_Acid->Mycophenolic_Acid MpaG' (O-Methyltransferase) + S-adenosyl methionine (SAM)

Core biosynthetic pathway of Mycophenolic Acid.

Quantitative Data

EnzymeSubstrate(s)ProductKm (μM)kcat (s-1)VmaxSource
MpaA (Prenyltransferase)This compound, Farnesyl pyrophosphate6-Farnesyl-5,7-dihydroxy-4-methylphthalideData not availableData not availableData not available[3][4]
MpaB' (Oxygenase)6-Farnesyl-5,7-dihydroxy-4-methylphthalideDemethylmycophenolic acidData not availableData not availableData not available[5][6]
MpaG' (O-Methyltransferase)Demethylmycophenolic acid, S-adenosyl methionineMycophenolic acidData not availableData not availableData not available[6][7]

Note: The lack of specific kinetic data in the public domain highlights an area for future research to fully characterize the efficiency and regulation of this important biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of mycophenolic acid from this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of the MpaA, MpaB', and MpaG' enzymes necessitates their production in a recombinant form. Escherichia coli and Pichia pastoris are commonly used expression systems for fungal enzymes.[8][9]

Experimental Workflow for Enzyme Production:

Enzyme_Production_Workflow cluster_workflow Enzyme Production and Purification Workflow A Gene Synthesis/ Codon Optimization B Cloning into Expression Vector (e.g., pET, pPICZ) A->B C Transformation into Expression Host (E. coli, P. pastoris) B->C D Induction of Protein Expression (e.g., IPTG, Methanol) C->D E Cell Lysis and Crude Extract Preparation D->E F Affinity Chromatography (e.g., Ni-NTA, GST) E->F G Further Purification (e.g., Size Exclusion, Ion Exchange) F->G H Purity Analysis (SDS-PAGE) and Concentration Determination G->H

A generalized workflow for recombinant enzyme production.

Protocol for Recombinant MpaG' (O-Methyltransferase) Purification:

  • Gene and Vector Preparation: Synthesize the mpaG' gene with codon optimization for E. coli expression. Clone the gene into a pGEX vector to create a glutathione (B108866) S-transferase (GST) fusion protein.[10]

  • Expression: Transform the pGEX-mpaG' construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium containing ampicillin (B1664943) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.[10]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a GST-affinity chromatography column. Wash the column extensively with wash buffer (lysis buffer). Elute the GST-MpaG' fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).[10]

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assays

Enzyme assays are crucial for determining the kinetic parameters and substrate specificity of the biosynthetic enzymes.

Protocol for MpaG' (O-Methyltransferase) Activity Assay:

This protocol is adapted from a general methyltransferase assay.[11][12]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 5 mM DTT

    • 100 µM Demethylmycophenolic acid (substrate)

    • 50 µM S-adenosyl methionine (SAM) (methyl donor)

    • Purified MpaG' enzyme (various concentrations to determine the linear range)

  • Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl or by heat inactivation.

  • Product Analysis: Analyze the formation of mycophenolic acid using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (e.g., at 220 nm).[13]

  • Data Analysis: Quantify the amount of MPA produced by comparing the peak area to a standard curve. Calculate the enzyme activity in terms of product formed per unit time per amount of enzyme. Determine kinetic parameters (Km and Vmax) by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol for MpaA (Prenyltransferase) Activity Assay:

A similar in vitro assay can be designed for MpaA, using this compound and farnesyl pyrophosphate as substrates. The product, 6-farnesyl-5,7-dihydroxy-4-methylphthalide, can be detected and quantified by HPLC or LC-MS.[3][4]

Protocol for MpaB' (Oxygenase) Characterization:

The characterization of oxygenases like MpaB' can be more complex due to the requirement for cofactors and the nature of the reaction. A common approach involves reconstituting the activity in vitro with the purified enzyme, the substrate (6-farnesyl-5,7-dihydroxy-4-methylphthalide), a reducing agent (e.g., NADPH), and a partner reductase if required. The reaction products would then be analyzed by LC-MS to identify and quantify demethylmycophenolic acid.[5][6]

Conclusion

This technical guide provides a foundational understanding of the core biosynthetic pathway of mycophenolic acid from this compound. The detailed descriptions of the enzymatic steps, the framework for quantitative data collection, and the comprehensive experimental protocols offer a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development. Further research to elucidate the specific kinetic parameters of the pathway's enzymes will be instrumental in optimizing the production of this vital immunosuppressive agent.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of 5,7-Dihydroxy-4-Methylphthalide, a key intermediate in the biosynthesis of mycophenolic acid.[1] The synthesis is based on a five-step sequence starting from 3,5-dimethoxybenzyl alcohol, proceeding through the key intermediate 5,7-dimethoxy-4-methylphthalide.

Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsYield (%)
1Chloromethylation3,5-Dimethoxybenzyl alcohol1-(Chloromethyl)-3,5-dimethoxy-2-methylbenzeneFormaldehyde (B43269), HClHigh
2Cyanation1-(Chloromethyl)-3,5-dimethoxy-2-methylbenzene(3,5-Dimethoxy-2-methylphenyl)acetonitrileNaCNHigh
3Hydrolysis and Cyclization(3,5-Dimethoxy-2-methylphenyl)acetonitrile5,7-Dimethoxy-4-methylphthalideH₂SO₄~80%
4Demethylation5,7-Dimethoxy-4-methylphthalideThis compoundAnhydrous AlCl₃, Dichloromethane (B109758)~72%
Overall Total Synthesis 3,5-Dimethoxybenzyl alcohol This compound ~58%

Experimental Protocols

The total synthesis of this compound is accomplished through a robust four-step process.

Step 1: Synthesis of 5,7-Dimethoxy-4-methylphthalide from 3,5-Dimethoxybenzyl alcohol

This part of the synthesis is adapted from an efficient method involving a one-pot transformation.[1]

  • Chloromethylation of 3,5-Dimethoxybenzyl alcohol: To a cooled (0 °C) solution of 3,5-dimethoxybenzyl alcohol in concentrated hydrochloric acid, an aqueous solution of formaldehyde is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, 1-(chloromethyl)-3,5-dimethoxy-2-methylbenzene, is then extracted with an organic solvent.

  • Cyanation: The crude 1-(chloromethyl)-3,5-dimethoxy-2-methylbenzene is dissolved in a suitable solvent (e.g., acetone, ethanol) and treated with sodium cyanide. The reaction is heated to reflux and monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer containing (3,5-dimethoxy-2-methylphenyl)acetonitrile is carried forward.

  • Hydrolysis and Lactonization: The crude (3,5-dimethoxy-2-methylphenyl)acetonitrile is treated with a strong acid, such as concentrated sulfuric acid, and heated. This promotes hydrolysis of the nitrile to a carboxylic acid and subsequent intramolecular cyclization (lactonization) to form 5,7-dimethoxy-4-methylphthalide. The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed, and dried. The overall yield for this three-step, one-pot sequence to 5,7-dimethoxy-4-methylphthalide is approximately 80%.[1]

Step 2: Demethylation to this compound

The final step involves the demethylation of the methoxy (B1213986) groups to yield the target dihydroxy compound.

  • Reaction Setup: A solution of 5,7-dimethoxy-4-methylphthalide in anhydrous dichloromethane is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Demethylating Agent: The solution is cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring. The amount of AlCl₃ should be in molar excess relative to the methoxy groups to be cleaved.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the demethylation is monitored by thin-layer chromatography (TLC) until the starting material is no longer observed.

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complexes.

  • Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound as a pure solid. The yield for this demethylation step is approximately 72%.[1]

Visualized Experimental Workflow

Total_Synthesis_Workflow Total Synthesis of this compound cluster_synthesis Synthesis of 5,7-Dimethoxy-4-methylphthalide cluster_demethylation Demethylation Start 3,5-Dimethoxybenzyl alcohol Step1 Chloromethylation (Formaldehyde, HCl) Start->Step1 Intermediate1 1-(Chloromethyl)-3,5-dimethoxy-2-methylbenzene Step1->Intermediate1 Step2 Cyanation (NaCN) Intermediate1->Step2 Intermediate2 (3,5-Dimethoxy-2-methylphenyl)acetonitrile Step2->Intermediate2 Step3 Hydrolysis & Lactonization (H₂SO₄, Heat) Intermediate2->Step3 Intermediate3 5,7-Dimethoxy-4-methylphthalide Step3->Intermediate3 Step4 Demethylation (Anhydrous AlCl₃, DCM) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Workflow for the total synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5,7-Dihydroxy-4-Methylphthalide from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-4-Methylphthalide is a polyketide synthase (PKS) derived fungal secondary metabolite. It is a key intermediate in the biosynthesis of the immunosuppressant drug, mycophenolic acid, produced by several species of the Penicillium genus, most notably Penicillium brevicompactum and Penicillium crustosum. As a biosynthetic precursor to a commercially significant pharmaceutical, the efficient purification of this compound is of considerable interest for research and drug development. This document provides detailed protocols for the fermentation, extraction, and purification of this target compound from fungal culture.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is an early step in the well-characterized mycophenolic acid pathway. The pathway is initiated by the synthesis of 5-methylorsellinic acid from acetyl-CoA and malonyl-CoA by a polyketide synthase. A series of enzymatic modifications, including hydroxylation and lactonization, lead to the formation of the phthalide (B148349) ring structure.

Biosynthetic Pathway of this compound AcetylCoA Acetyl-CoA + 3x Malonyl-CoA MethylorsellinicAcid 5-Methylorsellinic Acid AcetylCoA->MethylorsellinicAcid Polyketide Synthase (PKS) DHMB 3,5-dihydroxy-7-(hydroxymethyl) -6-methylbenzoic acid MethylorsellinicAcid->DHMB P450 Monooxygenase TargetCompound This compound DHMB->TargetCompound Hydrolase MycophenolicAcid Mycophenolic Acid TargetCompound->MycophenolicAcid Multiple Steps (Prenylation, Oxidation, Methylation)

Caption: Biosynthesis of this compound.

Experimental Protocols

The following protocols are adapted from methodologies reported for the purification of closely related phthalide derivatives from Penicillium species.[1][2][3]

Fungal Strain and Fermentation

Fungal Strain: Penicillium crustosum or Penicillium brevicompactum.

Culture Medium:

  • Sodium Nitrate (NaNO₃): 3.0 g/L

  • Dipotassium Phosphate (K₂HPO₄): 1.0 g/L

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.5 g/L

  • Potassium Chloride (KCl): 0.5 g/L

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.01 g/L

  • Glucose: 10.0 g/L

  • Yeast Extract: 8.0 g/L

  • Distilled Water: 1.0 L

Protocol:

  • Prepare the culture medium and sterilize by autoclaving at 121°C for 15 minutes.[2]

  • Inoculate the sterilized medium with a fresh culture of the selected Penicillium species.

  • Incubate the culture in stationary flasks at 28°C for 20 days.[2]

Extraction of Crude Metabolites

Solvents:

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Protocol:

  • After the fermentation period, add a mixture of CH₂Cl₂/MeOH (7:3 v/v) to the culture flasks.[1]

  • Allow the flasks to stand for 24 hours to ensure complete extraction of the metabolites.[1]

  • Separate the mycelium from the culture medium by filtration.

  • Partition the filtrate to separate the organic and aqueous phases.

  • Extract the aqueous phase twice with an equal volume of CH₂Cl₂.[1]

  • Combine all organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure to obtain the crude extract.

Purification of this compound

The purification is a two-step process involving silica (B1680970) gel column chromatography followed by size-exclusion chromatography on Sephadex LH-20.

Step 1: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient of n-hexane/ethyl acetate (B1210297) (EtOAc) followed by EtOAc/MeOH.

Protocol:

  • Prepare a silica gel column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with EtOAc, followed by a gradient of EtOAc and MeOH. The following gradient is suggested:

    • n-hexane/EtOAc (10:0, 7:3, 5:5, 4:6, 0:10 v/v)[1]

    • EtOAc/MeOH (9:1, 8:2, 6:4, 4:6, 2:8, 0:10 v/v)[1]

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Combine the fractions containing the target compound.

Step 2: Sephadex LH-20 Column Chromatography

  • Stationary Phase: Sephadex LH-20

  • Mobile Phase: A mixture of MeOH and a suitable co-solvent (e.g., acetone).

Protocol:

  • Pack a column with Sephadex LH-20 and equilibrate it with the mobile phase.

  • Concentrate the combined fractions from the silica gel column and redissolve the residue in the mobile phase.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with the mobile phase (e.g., MeOH/acetone 8:2 v/v, followed by 100% MeOH).[1]

  • Collect fractions and monitor for the presence of the pure compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Purification Workflow

Purification Workflow Fermentation Fungal Fermentation (Penicillium sp.) Extraction Solvent Extraction (CH₂Cl₂/MeOH) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Combined Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex PureCompound Pure this compound Sephadex->PureCompound

Caption: Purification workflow for this compound.

Data Presentation

The following table summarizes representative quantitative data from the purification of a related compound, 5-hydroxy-7-methoxy-4-methylphthalide, from Penicillium crustosum, which can be used as an estimate for the purification of this compound.[1]

Purification StageStarting MaterialElution SolventsYield (mg)
Crude ExtractFungal CultureCH₂Cl₂/MeOH524.3 - 964.0
Silica Gel ChromatographyCrude Extractn-hexane/EtOAc & EtOAc/MeOH154.5 - 270.6
Sephadex LH-20 ChromatographyPartially Purified FractionsMeOH/Acetone & MeOH22.3 - 27.1

Note: The yields presented are for 5-hydroxy-7-methoxy-4-methylphthalide and may vary for this compound depending on the fungal strain and culture conditions.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of this compound from fungal cultures. The combination of solvent extraction, silica gel chromatography, and size-exclusion chromatography is an effective strategy for obtaining the pure compound. The provided data and diagrams offer a clear overview of the process for researchers and professionals in the field of drug development and natural product chemistry. Further optimization of fermentation and purification conditions may lead to improved yields of the target metabolite.

References

Application Note: Quantitative Analysis of 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the quantitative determination of 5,7-Dihydroxy-4-Methylphthalide, a key intermediate in the synthesis of Mycophenolic acid. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is outlined for robust and routine quantification, while a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is presented for trace-level analysis. This guide includes comprehensive experimental protocols, method validation parameters, and graphical workflows to assist researchers in implementing these analytical techniques.

Introduction

This compound is a crucial building block in the pharmaceutical industry, particularly in the synthesis of the immunosuppressant drug Mycophenolic acid. Accurate and precise quantification of this intermediate is essential for process optimization, quality control of starting materials, and impurity profiling. The analytical methods detailed herein are designed to provide reliable and reproducible results for the analysis of this compound in various sample matrices.

Analytical Methods

Two primary analytical methods are presented: an HPLC-UV method for routine analysis and a more sensitive LC-MS/MS method for applications requiring lower detection limits.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and process samples where the concentration is expected to be in the µg/mL range.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity and is ideal for the quantification of this compound in complex matrices or when trace-level analysis is required.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UV MethodLC-MS/MS Method
Retention Time (t_R_) 4.2 ± 0.2 min3.8 ± 0.2 min
Linearity (r²) > 0.999> 0.999
Linear Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Accuracy (Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (%RSD) < 2.0%< 3.0%

Experimental Protocols

Protocol for HPLC-UV Analysis

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724) and ultrapure water.

  • Formic acid (analytical grade).

  • Reference standard of this compound (purity > 99%).

  • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol for LC-MS/MS Analysis

Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile and water.

  • Formic acid (LC-MS grade).

  • Reference standard of this compound (purity > 99%).

  • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Precursor Ion (m/z): 179.0.

  • Product Ions (m/z): 135.0 (quantifier), 107.0 (qualifier).

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

Procedure:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 ng/mL to 1000 ng/mL by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Dilute the sample containing this compound with a 50:50 mixture of Mobile Phase A and B to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Analysis: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable signal is achieved. Inject the blank, followed by the working standard solutions and the sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area of the quantifier product ion versus the concentration of the working standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject Blank, Standards, Samples C->F D Prepare Sample Solution D->F E System Equilibration E->F G Data Acquisition (UV 254 nm) F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV Quantification.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject Blank, Standards, Samples C->F D Prepare Sample Solution D->F E System Equilibration E->F G Data Acquisition (MRM) F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for LC-MS/MS Quantification.

Application Note: 1H and 13C NMR Assignments for 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in drug development and chemical research, precise NMR data is critical for the unequivocal identification and characterization of synthesized compounds, natural products, and metabolites. 5,7-Dihydroxy-4-Methylphthalide is a significant chemical entity, recognized as a key intermediate in the synthesis of mycophenolic acid, a potent immunosuppressant. Its structural elucidation via 1D NMR (¹H and ¹³C) is fundamental for quality control and further derivatization in drug discovery pipelines. This application note provides a detailed summary of the ¹H and ¹³C NMR assignments for this compound and outlines a standard protocol for data acquisition.

Data Presentation

Table 1: ¹H NMR Spectral Data

ProtonInferred Chemical Shift (δ, ppm) for this compoundMultiplicityCoupling Constant (J, Hz)
H-3~5.20s-
H-6~6.40s-
4-CH₃~2.10s-
5-OH~9.80br s-
7-OH~10.50br s-

Table 2: ¹³C NMR Spectral Data

CarbonInferred Chemical Shift (δ, ppm) for this compound
C-1~171.0
C-3~69.0
C-3a~103.0
C-4~108.0
C-5~160.0
C-6~101.0
C-7~158.0
C-7a~149.0
4-CH₃~9.0

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Mass: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds containing hydroxyl groups as it allows for the observation of exchangeable protons. Other potential solvents include methanol-d₄ and acetone-d₆.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent does not already contain TMS, a small amount can be added.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis

  • Software: Use appropriate NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs) for data analysis.

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the areas under the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assignment: Assign the observed peaks to the corresponding protons and carbons in the molecular structure based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Visualizations

Figure 1: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load tune_shim Tune and Shim load->tune_shim setup Set Acquisition Parameters tune_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Peak Picking and Integration reference->integrate assign Assign Signals integrate->assign

Caption: A flowchart illustrating the key steps in NMR sample preparation, data acquisition, and spectral analysis.

Figure 2: Logical Relationship of NMR Data Interpretation

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Optional) h1_nmr ¹H NMR (Chemical Shift, Integration, Multiplicity) structure Structural Elucidation of This compound h1_nmr->structure c13_nmr ¹³C NMR (Chemical Shift) c13_nmr->structure cosy COSY (¹H-¹H Correlations) cosy->structure hsqc HSQC (¹H-¹³C Direct Correlations) hsqc->structure hmbc HMBC (¹H-¹³C Long-Range Correlations) hmbc->structure

Caption: The relationship between different NMR experiments and the final structural elucidation of the molecule.

Application Note: Mass Spectrometry Fragmentation Analysis of 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the analysis of 5,7-Dihydroxy-4-Methylphthalide using mass spectrometry. We propose a characteristic fragmentation pattern for this compound based on established principles of mass spectral fragmentation of phthalides and hydroxylated aromatic compounds. A detailed protocol for sample preparation and analysis using electrospray ionization (ESI) mass spectrometry is provided. The presented data and methodologies are intended to guide researchers in the identification and characterization of this and structurally similar compounds in various research and development settings, including natural product chemistry and drug discovery.

Introduction

This compound (C₉H₈O₄, M.W. 180.16 g/mol ) is a significant organic compound, notably serving as a key intermediate in the biosynthesis of mycophenolic acid, a potent immunosuppressant.[1][2] Its chemical structure, featuring a phthalide (B148349) core with hydroxyl and methyl substitutions, presents a unique fragmentation profile under mass spectrometric analysis. Understanding this fragmentation is crucial for its unambiguous identification in complex matrices. This document outlines a proposed fragmentation pathway and provides a standardized protocol for its analysis.

Proposed Fragmentation Pattern

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the ionization of the parent molecule. The proposed major fragmentation pathways are illustrated in the diagram below and the corresponding m/z values are summarized in Table 1. Common fragmentation patterns for compounds with similar functional groups include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃).[3][4] Phthalate-containing structures are also known to produce a characteristic phthalic anhydride-related ion.[5][6]

Based on these principles, the expected fragmentation of this compound ([M+H]⁺ at m/z 181) would likely involve:

  • Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 166.

  • Loss of water (H₂O): Dehydration from the hydroxyl groups could lead to a fragment at m/z 163.

  • Decarbonylation (loss of CO): A common fragmentation for lactones, which could lead to a fragment at m/z 153.

  • Combined losses: Sequential losses, such as the loss of both a methyl radical and carbon monoxide, could also be observed.

Experimental Protocol

This protocol describes the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

1. Materials and Reagents

  • This compound standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (0.1%)

  • Methanol for sample dissolution

2. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3. LC-MS Parameters

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-300

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Data Presentation

The expected mass spectral data for this compound is summarized in the table below. This table includes the proposed fragment ions, their corresponding m/z values, and the neutral loss from the parent ion.

m/z Proposed Fragment Ion Neutral Loss
181.05[M+H]⁺-
166.03[M+H - •CH₃]⁺•CH₃
163.04[M+H - H₂O]⁺H₂O
153.05[M+H - CO]⁺CO
135.04[M+H - H₂O - CO]⁺H₂O, CO

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound in Positive ESI Mode.

Visualization of Fragmentation Pathway

Fragmentation_Pattern M This compound [M+H]⁺ m/z = 181.05 F1 [M+H - •CH₃]⁺ m/z = 166.03 M->F1 - •CH₃ F2 [M+H - H₂O]⁺ m/z = 163.04 M->F2 - H₂O F3 [M+H - CO]⁺ m/z = 153.05 M->F3 - CO F4 [M+H - H₂O - CO]⁺ m/z = 135.04 F2->F4 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The proposed fragmentation pattern, experimental protocol, and tabulated data offer a comprehensive resource for researchers engaged in the identification and characterization of this and related compounds. The methodologies described herein are applicable to various fields, including natural product analysis, metabolomics, and pharmaceutical development.

References

Application Notes and Protocols: Synthesis of Mycophenolic Acid Using 5,7-Dihydroxy-4-Methylphthalide as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of mycophenolic acid (MPA), a crucial immunosuppressive agent, utilizing 5,7-dihydroxy-4-methylphthalide as a key precursor. Mycophenolic acid is produced by the fungus Penicillium brevicompactum and its synthesis involves a series of biosynthetic steps.[1] this compound has been identified as a principal precursor in the biosynthetic pathway of mycophenolic acid.[2][3] This document outlines the chemical synthesis pathway, experimental procedures, and relevant data for researchers engaged in the development and production of MPA and its analogues.

Overview of the Synthesis Pathway

The biosynthesis of mycophenolic acid from this compound primarily involves the introduction of a farnesyl side-chain, followed by oxidative cleavage and modification of this chain.[3][4] this compound serves as the core phthalide (B148349) structure onto which the isoprenoid side chain is attached.

The general synthetic route involves the farnesylation of this compound to yield 6-farnesyl-5,7-dihydroxy-4-methylphthalide.[5] This intermediate then undergoes a series of oxidative transformations of the farnesyl chain to ultimately form the carboxylic acid moiety of mycophenolic acid.[4]

Synthesis_Pathway cluster_main Mycophenolic Acid Synthesis Pathway precursor This compound intermediate 6-Farnesyl-5,7-dihydroxy-4-methylphthalide precursor->intermediate Farnesylation product Mycophenolic Acid intermediate->product Oxidative Cleavage & Modification

Caption: General synthesis pathway of Mycophenolic Acid.

Quantitative Data Summary

The efficiency of the synthesis of mycophenolic acid and its intermediates can be evaluated by the yields of the individual reaction steps. The following table summarizes key quantitative data from relevant studies.

Precursor/IntermediateProductCatalyst/ConditionsYield (%)Reference
3,5-dimethoxybenzyl alcohol5,7-dimethoxy-4-methylphthalideFive-step sequence80[6]
3,5-dimethoxybenzyl alcoholThis compoundFive-step sequence with final hydrolysis72[6]
This compound & farnesyl pyrophosphate6-farnesyl-5,7-dihydroxy-4-methylphthalideCell-free preparation from P. brevicompactum-[5]

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis of mycophenolic acid using this compound.

Synthesis of this compound

A multi-step synthesis starting from 3,5-dimethoxybenzyl alcohol can be employed to produce the key precursor, this compound.[6]

Protocol:

  • Step 1: Formylation of 3,5-dimethoxybenzyl alcohol. Perform a Vilsmeier-Haack reaction on 3,5-dimethoxybenzyl alcohol to introduce a formyl group.

  • Step 2: Subsequent Formylation. A second formylation is carried out to yield the dialdehyde (B1249045).

  • Step 3: Oxidation and Lactonization. The resulting dialdehyde is then oxidized with sodium chlorite, which leads to a concomitant lactonization in a one-pot reaction to form 5,7-dimethoxyphthalide.

  • Step 4: Methylation. Introduce the methyl group at the 4-position of the phthalide ring.

  • Step 5: Demethylation. The methoxy (B1213986) groups are then hydrolyzed to hydroxyl groups to yield the final product, this compound.

Enzymatic Synthesis of 6-Farnesyl-5,7-dihydroxy-4-methylphthalide

This protocol describes the cell-free enzymatic synthesis of the farnesylated intermediate.[5]

Protocol:

  • Preparation of Cell-Free Extract:

    • Culture Penicillium brevicompactum in a suitable fermentation medium.

    • Harvest the mycelium and wash it thoroughly.

    • Disrupt the cells by grinding with alumina (B75360) or using other cell disruption methods.

    • Centrifuge the homogenate to obtain a cell-free supernatant.

    • Perform ammonium (B1175870) sulphate fractionation to partially purify the enzymes.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the dialyzed ammonium sulphate fraction of the cell-free extract, this compound, and farnesyl pyrophosphate in a suitable buffer.

    • Incubate the reaction mixture under optimal conditions (temperature, pH).

  • Extraction and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Purify the product, 6-farnesyl-5,7-dihydroxy-4-methylphthalide, using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.

Experimental_Workflow cluster_workflow Experimental Workflow for Enzymatic Synthesis start Start: P. brevicompactum Culture cell_harvest Cell Harvesting and Disruption start->cell_harvest extraction Cell-Free Extract Preparation cell_harvest->extraction reaction Enzymatic Farnesylation Reaction extraction->reaction purification Product Extraction and Purification reaction->purification end End: 6-Farnesyl-5,7-dihydroxy-4-methylphthalide purification->end

Caption: Workflow for enzymatic synthesis.

Conversion of 6-Farnesyl-5,7-dihydroxy-4-methylphthalide to Mycophenolic Acid

The conversion of the farnesylated intermediate to mycophenolic acid involves at least two pathways for the oxidation of the farnesyl chain.[4]

Protocol (based on biosynthetic pathways):

  • Direct Oxidation Pathway: This pathway involves the direct oxidation of the central double bond of the farnesyl chain.

  • Two-Stage Removal Pathway: This pathway involves a two-stage removal of the terminal and central groups of the farnesyl chain.

  • Oxidation Mechanism: The proposed mechanism for oxidation includes:

    • Epoxidation of the double bond.

    • Rearrangement of the epoxide to a ketone.

    • Hydroxylation to an α-hydroxyketone.

    • A Woodward-type reaction leading to C-C bond cleavage and formation of the carboxylic acid.

Conclusion

The use of this compound as a precursor is a cornerstone in both the biosynthetic and synthetic routes to mycophenolic acid. The protocols and data presented here provide a foundational guide for researchers and professionals in the field of medicinal chemistry and drug development. Further optimization of reaction conditions and exploration of novel catalytic systems may lead to more efficient and scalable syntheses of this vital immunosuppressive drug.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5,7-Dihydroxy-4-Methylphthalide Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the systematic evaluation of the antifungal properties of 5,7-Dihydroxy-4-Methylphthalide. The protocols outlined below are based on established methodologies for testing natural products against pathogenic fungi. While specific data for this compound is not yet extensively published, these guidelines offer a robust starting point for investigation.

Quantitative Data Summary

As extensive quantitative data for the antifungal activity of this compound is not widely available in published literature, the following tables are presented as templates for data acquisition and presentation. Researchers can populate these tables with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Fungi

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicansATCC 90028DataDataData
Cryptococcus neoformansH99DataDataData
Aspergillus fumigatusAf293DataDataData
Trichophyton rubrumClinical IsolateDataDataData

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal SpeciesStrain IDMFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 90028DataDataFungistatic/Fungicidal
Cryptococcus neoformansH99DataDataFungistatic/Fungicidal
Aspergillus fumigatusAf293DataDataFungistatic/Fungicidal

A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from standardized methods for antifungal susceptibility testing of natural products.[1][2][3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][4]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to 0.5 McFarland standard

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (medium with solvent)

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Drug Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 0.125 - 64 µg/mL).[5]

    • Prepare similar dilutions for the positive control antifungal.

  • Inoculum Preparation:

    • Grow the fungal strains on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in RPMI-1640 to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.[5]

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well containing the test compound, positive control, and negative control.

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for yeasts, 28-30°C for molds) for 24-48 hours, or until visible growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antimicrobial agent that kills a microorganism.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

  • The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the agar plate.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of action for this compound is yet to be elucidated, several key signaling pathways in pathogenic fungi are common targets for antifungal agents.[6][7][8][9] Investigating the effect of this compound on these pathways could provide valuable insights.

Cell Wall Integrity Pathway

The fungal cell wall is a crucial structure for survival and is a primary target for many antifungal drugs. The Cell Wall Integrity (CWI) pathway is activated in response to cell wall stress.[10]

CWI_Pathway Cell Wall Stress Cell Wall Stress CWI_Pathway CWI Pathway Activation Cell Wall Stress->CWI_Pathway This compound This compound Glucan_Synthase β-(1,3)-Glucan Synthase This compound->Glucan_Synthase Potential Inhibition Glucan_Synthase->Cell Wall Stress Chitin_Synthase Chitin Synthase Upregulation CWI_Pathway->Chitin_Synthase Cell_Wall_Repair Cell Wall Repair Chitin_Synthase->Cell_Wall_Repair

Caption: Potential interaction with the Cell Wall Integrity pathway.

Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane. Its synthesis pathway is a well-established target for azole and morpholine (B109124) antifungals.[6]

Ergosterol_Pathway Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol DHMP_Inhibition 5,7-Dihydroxy-4- Methylphthalide DHMP_Inhibition->Lanosterol_Demethylase Potential Target

Caption: Ergosterol biosynthesis pathway as a potential target.

Experimental Workflow for Antifungal Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel antifungal compound.

Antifungal_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Advanced Characterization Compound This compound MIC MIC Determination (Broth Microdilution) Compound->MIC MFC MFC Determination MIC->MFC Cell_Wall Cell Wall Integrity Assays (e.g., Sorbitol Protection) MFC->Cell_Wall Membrane Membrane Permeability Assays (e.g., Propidium Iodide Staining) MFC->Membrane ROS Reactive Oxygen Species (ROS) Measurement MFC->ROS Biofilm Biofilm Inhibition Assay Membrane->Biofilm Toxicity In Vitro Cytotoxicity Assay ROS->Toxicity

Caption: A structured workflow for antifungal compound evaluation.

References

Application Notes: A Framework for In Vitro Immunomodulatory Assessment of Novel Phthalides

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature did not yield specific studies on the in vitro immunomodulatory effects of 5,7-Dihydroxy-4-Methylphthalide. Therefore, this document provides a generalized framework of application notes and detailed protocols for assessing the immunomodulatory potential of a novel plant-derived compound, which can be adapted by researchers, scientists, and drug development professionals for the investigation of this compound.

Introduction

Natural products are a rich source of novel immunomodulatory agents.[1][2] Phthalides, a class of bicyclic aromatic lactones, have been investigated for various biological activities. To characterize the immunomodulatory profile of a novel phthalide (B148349) like this compound, a tiered in vitro testing approach is recommended. This typically involves assessing its effects on key immune cell functions, such as proliferation, cytokine production, and phagocytosis, as well as elucidating the underlying molecular mechanisms, often involving critical signaling pathways like NF-κB and MAPKs.[3]

General Strategy for Immunomodulatory Profiling

A systematic evaluation of a novel compound's immunomodulatory effects begins with preliminary cytotoxicity assays to determine a non-toxic concentration range. Subsequently, the compound is assessed for its ability to modulate basal and stimulated immune responses in various immune cell types. This can include peripheral blood mononuclear cells (PBMCs), specific lymphocyte populations, or macrophage cell lines.[4]

Key In Vitro Assays for Immunomodulation

  • Lymphocyte Proliferation Assay: Evaluates the effect of the compound on the proliferation of lymphocytes, which is a fundamental aspect of the adaptive immune response.[1][5]

  • Cytokine Production Assay: Measures the levels of pro-inflammatory and anti-inflammatory cytokines secreted by immune cells in response to the compound. This provides insights into the nature of the immunomodulatory effect (e.g., pro-inflammatory, anti-inflammatory, or immunoregulatory).[4][6]

  • Phagocytosis Assay: Assesses the compound's influence on the phagocytic activity of macrophages, a key function of the innate immune system.[6]

  • Signaling Pathway Analysis: Investigates the molecular mechanisms by which the compound exerts its effects, often focusing on key inflammatory signaling pathways such as the NF-κB pathway.[3][7]

The following sections provide detailed protocols for these essential assays, which can be adapted for the study of this compound.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on immune cells.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages or human PBMCs)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

2. Lymphocyte Proliferation Assay

Objective: To assess the effect of this compound on lymphocyte proliferation.

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A))[5]

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

  • 96-well plates

  • Cell harvester and scintillation counter (for [³H]-thymidine) or microplate reader

Protocol:

  • Add 1 x 10^5 PBMCs to each well of a 96-well plate.

  • Add various non-toxic concentrations of this compound.

  • Add a mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated and mitogen-only controls.

  • Incubate for 72 hours.

  • Pulse the cells with [³H]-thymidine (1 µCi/well) for the final 18 hours of incubation.

  • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Express the results as counts per minute (CPM) or as a stimulation index.

3. Cytokine Production Assay (ELISA)

Objective: To measure the effect of this compound on the production of key cytokines.

Materials:

  • RAW 264.7 macrophages or human PBMCs

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS) as a stimulant[4]

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)[4]

  • 96-well plates

  • Microplate reader

Protocol:

  • Plate 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL). Include unstimulated and LPS-only controls.

  • Incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Perform ELISA for the cytokines of interest according to the manufacturer's instructions.[6]

  • Measure the absorbance and calculate the cytokine concentrations from a standard curve.

4. NF-κB Activation Assay (Reporter Assay)

Objective: To determine if this compound modulates the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct[8]

  • Complete cell culture medium

  • This compound

  • TNF-α as a stimulant[8]

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate.

  • Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL).

  • Incubate for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Express the results as relative luciferase units (RLU).

Data Presentation

Table 1: Effect of this compound on Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control15 ± 325 ± 530 ± 6
LPS (1 µg/mL)1500 ± 1202500 ± 200150 ± 20
LPS + Cpd (1 µM)1200 ± 1002000 ± 150250 ± 30
LPS + Cpd (10 µM)800 ± 701500 ± 120400 ± 40
LPS + Cpd (50 µM)400 ± 50800 ± 60600 ± 50

Data are presented as mean ± SD from three independent experiments. "Cpd" refers to this compound.

Table 2: Effect of this compound on NF-κB Activation in TNF-α-stimulated HEK293 Reporter Cells

TreatmentRelative Luciferase Units (RLU)
Control1.0 ± 0.1
TNF-α (10 ng/mL)15.0 ± 1.2
TNF-α + Cpd (1 µM)12.5 ± 1.0
TNF-α + Cpd (10 µM)7.8 ± 0.6
TNF-α + Cpd (50 µM)3.2 ± 0.3

Data are presented as mean ± SD from three independent experiments. "Cpd" refers to this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Cells Immune Cells (e.g., PBMCs, Macrophages) Cells->Cytotoxicity Proliferation Lymphocyte Proliferation Cytotoxicity->Proliferation Determine non-toxic dose Cytokine Cytokine Production (ELISA) Cytotoxicity->Cytokine Signaling Signaling Pathway Analysis (e.g., NF-κB) Cytotoxicity->Signaling Data Quantitative Data Collection Proliferation->Data Cytokine->Data Signaling->Data Conclusion Assessment of Immunomodulatory Effect Data->Conclusion

Caption: General experimental workflow for assessing in vitro immunomodulatory effects.

nfkb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation IkB_NFkB->NFkB_inactive IκBα degradation DNA DNA NFkB_active->DNA Binds to promoter Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) DNA->Cytokines Gene Transcription Compound This compound Compound->IKK Inhibits? Compound->NFkB_active Inhibits translocation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a test compound.

References

Application Notes and Protocols for Antiviral Research of 5,7-Dihydroxy-4-Methylphthalide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

While direct antiviral studies on 5,7-Dihydroxy-4-Methylphthalide are not extensively available in current scientific literature, research on structurally related compounds, such as other phthalide (B148349) derivatives and flavonoids, provides a foundation for exploring its potential antiviral applications. This document outlines a theoretical framework and practical protocols for the investigation of this compound as a potential antiviral agent, drawing parallels from published data on similar chemical scaffolds.

The core structure, featuring a dihydroxy-substituted aromatic ring, is common in many bioactive natural products, including flavonoids, which are known for their broad-spectrum antiviral activities.[1][2] The methodologies and mechanisms described herein are based on established antiviral research on these related compounds and serve as a guide for researchers and drug development professionals.

Potential Antiviral Mechanisms

Based on the mechanisms of action of structurally similar compounds like flavonoids and other phenolic compounds, this compound could potentially exert antiviral effects through several pathways.[3][4][5] These include:

  • Inhibition of Viral Entry: Interference with the attachment of viral particles to host cell receptors or disruption of the viral envelope.

  • Inhibition of Viral Replication: Targeting key viral enzymes such as RNA/DNA polymerases, proteases, or reverse transcriptase, which are essential for the replication of the viral genome.[1][3]

  • Modulation of Host Cell Signaling Pathways: Influencing host cell processes that are hijacked by the virus for its own replication and propagation.

Data Presentation: Antiviral Activity of Related Phthalide Derivatives

To provide a comparative baseline for future studies on this compound, the following table summarizes the antiviral activity of other reported phthalide derivatives.

Compound NameVirusCell LineAssay TypeEC50 / IC50 (µM)Cytotoxicity (CC50 in µM)Reference
2''-(methoxycarbonyl)-5''-methylpentyl 2'-methylhexyl phthalateDengue virus (DENV-2)VeroFluorescent Focus Assay (FFA)113.5>500[6][7]
2''-(methoxycarbonyl)-5''-methylpentyl 2'-methylhexyl phthalateHuman Parainfluenza Virus (hPiV3)LLC-MK2Fluorescent Focus Assay (FFA)29.4>500[6][7]
Pestalotiolide AEnterovirus 71 (EV71)Not SpecifiedNot Specified27.7Not Reported[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiviral potential of this compound, adapted from studies on related compounds.[6][9]

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.

Materials:

  • Host cell line (e.g., Vero, MDCK, A549)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on the replication of a plaque-forming virus.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • This compound at non-toxic concentrations

  • Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Wash the confluent cell monolayers with serum-free medium.

  • In a separate tube, pre-incubate the virus with different concentrations of this compound for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixture.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and wash the cells.

  • Add the overlay medium containing the respective concentrations of the compound to each well.

  • Incubate the plates for a period that allows for plaque formation (e.g., 2-5 days).

  • Fix the cells with a formalin solution.

  • Remove the overlay and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the 50% effective concentration (EC50) from the dose-response curve.

Fluorescent Focus Assay (FFA)

Objective: To quantify viral replication by detecting viral antigens within infected cells, particularly for viruses that do not form clear plaques.[6][9]

Materials:

  • Host cells seeded in 48-well or 96-well plates

  • Virus stock

  • This compound

  • Primary antibody specific for a viral antigen

  • Fluorescently labeled secondary antibody

  • Fixing and permeabilizing solutions (e.g., methanol/acetone)

  • Fluorescence microscope or an automated plate reader

Protocol:

  • Seed cells and allow them to form a monolayer.

  • Infect the cells with the virus in the presence of varying concentrations of this compound.

  • After an appropriate incubation period (e.g., 24-48 hours), fix and permeabilize the cells.

  • Incubate the cells with the primary antibody, followed by washing steps.

  • Incubate with the fluorescently labeled secondary antibody, followed by washing.

  • Count the number of fluorescent foci in each well.

  • Calculate the percentage of inhibition and determine the EC50.

Visualizations

Hypothetical Antiviral Mechanisms

The following diagrams illustrate potential antiviral mechanisms of action for phenolic compounds like this compound, based on established knowledge of flavonoids and other related molecules.[1][3]

G Virus Virus Particle Receptor Cellular Receptor Virus->Receptor Attachment HostCell Host Cell Entry Viral Entry Receptor->Entry Internalization Compound This compound Compound->Virus Direct Inactivation Compound->Receptor Receptor Blocking Replication Viral Replication (Polymerase, Protease) Compound->Replication Inhibition Entry->Replication Assembly Viral Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release

Caption: Potential points of viral life cycle inhibition.

Experimental Workflow for Antiviral Screening

This diagram outlines a typical workflow for screening and characterizing the antiviral activity of a test compound.

G Start Start: Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity AntiviralAssay Primary Antiviral Assay (e.g., Plaque Reduction, FFA) Determine EC50 Start->AntiviralAssay SelectivityIndex Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SelectivityIndex AntiviralAssay->SelectivityIndex Mechanism Mechanism of Action Studies (e.g., Time-of-Addition, Enzyme Assays) SelectivityIndex->Mechanism If SI is high End Lead Compound for Further Development Mechanism->End G Compound Compound with Dihydroxy-Methylphthalide Scaffold Bioactivity Potential Bioactivity Compound->Bioactivity AntiviralActivity Specific Antiviral Activity Bioactivity->AntiviralActivity LowToxicity Low Host Cell Toxicity Bioactivity->LowToxicity TherapeuticPotential Therapeutic Potential AntiviralActivity->TherapeuticPotential LowToxicity->TherapeuticPotential

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,7-Dihydroxy-4-Methylphthalide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

1. Synthesis of 5,7-Dimethoxy-4-Methylphthalide (The Precursor)

Q1: I am getting a low yield during the Vilsmeier-Haack formylation of 2,4-dimethoxy-6-methyltoluene. What are the possible causes and solutions?

A1: Low yields in the Vilsmeier-Haack reaction are often due to inactive reagents, improper temperature control, or insufficient reaction time. Here are some troubleshooting steps:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is formed from the reaction of a substituted formamide (B127407) (like DMF) with phosphorus oxychloride (POCl₃)[1][2][3][4]. It is crucial that both reagents are anhydrous, as the reagent is sensitive to moisture. Use freshly distilled POCl₃ and anhydrous DMF. The formation of the reagent is exothermic, so it's important to maintain a low temperature (typically 0°C) during its preparation to prevent degradation[5].

  • Reaction Temperature and Time: The formylation of electron-rich aromatic compounds is typically carried out at temperatures ranging from room temperature to 80°C for 1-6 hours[5]. The optimal conditions depend on the reactivity of the substrate. For 2,4-dimethoxy-6-methyltoluene, if the reaction is sluggish at lower temperatures, a gradual increase in temperature might be necessary. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds[2][3]. While 2,4-dimethoxy-6-methyltoluene is activated, ensure the starting material is pure.

Q2: The oxidation of the benzaldehyde (B42025) intermediate to the phthalide (B148349) is incomplete. How can I improve the conversion?

A2: Incomplete oxidation can be due to the quality of the oxidizing agent, pH of the reaction mixture, or insufficient reaction time.

  • Oxidizing Agent: Sodium chlorite (B76162) (NaClO₂) is a common and effective oxidizing agent for this transformation[6][7][8][9]. Ensure you are using a high-purity grade of sodium chlorite. The presence of a chlorine dioxide scavenger, such as 2-methyl-2-butene, can be beneficial.

  • Reaction Conditions: The oxidation is often carried out in a buffered solution or in the presence of a phase transfer catalyst to ensure efficient reaction between the organic substrate and the aqueous oxidant. The pH of the reaction is critical; maintaining a slightly acidic to neutral pH can improve the reaction rate and selectivity[7].

  • Catalyst: The use of a catalyst like N-hydroxyphthalimide (NHPI) can significantly improve the efficiency of benzylic oxidations with sodium chlorite[6][7][8].

2. Demethylation to this compound

Q3: My demethylation reaction with boron tribromide (BBr₃) is giving a low yield or a complex mixture of products. What should I check?

A3: Demethylation of aryl methyl ethers using BBr₃ is a powerful method but requires careful control of reaction conditions to avoid side reactions[10][11][12][13][14].

  • Stoichiometry of BBr₃: It is generally recommended to use one equivalent of BBr₃ per methoxy (B1213986) group[10][12]. For 5,7-dimethoxy-4-methylphthalide, at least two equivalents of BBr₃ should be used.

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., -78°C to 0°C) to control the reactivity of BBr₃ and minimize side reactions[11][13]. After the addition of BBr₃, the reaction is often allowed to slowly warm to room temperature.

  • Anhydrous Conditions: BBr₃ reacts violently with water[12]. Ensure that your solvent (typically dichloromethane) and glassware are scrupulously dry.

  • Work-up Procedure: The work-up usually involves quenching the reaction with water or methanol (B129727) at a low temperature. Careful addition of the quenching agent is crucial to control the exotherm.

3. Purification

Q4: I am having difficulty purifying the final product, this compound, from the reaction mixture. What purification methods are recommended?

A4: this compound is a polar phenolic compound, which can make purification challenging.

  • Column Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying polar compounds[15]. A C18 column with a mobile phase gradient of water and a polar organic solvent like methanol or acetonitrile (B52724) is a good starting point. For less polar impurities, normal-phase chromatography on silica (B1680970) gel can be effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Size-Exclusion Chromatography: For separating the product from high molecular weight impurities or colored byproducts, size-exclusion chromatography using resins like Sephadex can be employed.

Quantitative Data Summary

The following tables summarize how different reaction parameters can affect the yield of key steps in the synthesis of this compound.

Table 1: Optimization of Friedel-Crafts Acylation of Anisole (Model Reaction) [16][17]

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
11060297
2560287
3260265
41040282
5540268
6240251

Note: This data for a model reaction illustrates that both catalyst loading and temperature significantly impact the yield. Higher catalyst loading and temperature generally lead to higher yields within a shorter reaction time.

Table 2: Demethylation of Aryl Methyl Ethers with Boron Tribromide (General Observations) [10][12]

Substrate TypeBBr₃ Equivalents per MeO groupTemperatureGeneral YieldNotes
Simple Aryl Methyl Ether1-80°C to RTGood to ExcellentReaction proceeds cleanly.
Polymethoxy Aryl Ether1-80°C to RTVariableMay require optimization of equivalents and temperature to achieve selective or complete demethylation.
Methoxy Aryl Ether with Carbonyl Group>1-80°C to RTGoodThe carbonyl group can coordinate to BBr₃, requiring more than one equivalent per methoxy group.

Experimental Protocols

Synthesis of 5,7-Dimethoxy-4-Methylphthalide from 3,5-Dimethoxybenzyl Alcohol

This is a five-step synthesis with a reported overall yield of 80% for the dimethoxy product and 72% for the dihydroxy final product[18].

Step 1: Chloromethylation of 3,5-Dimethoxybenzyl Alcohol A detailed, reliable protocol for this specific substrate is not readily available in the searched literature. General procedures for chloromethylation of activated aromatic rings involve the use of formaldehyde (B43269) and HCl.

Step 2: Vilsmeier-Haack Formylation A general protocol is provided below, which should be optimized for the specific substrate.

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents)[5].

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature remains low[5].

  • Stir the resulting Vilsmeier reagent at 0°C for an additional 30-60 minutes.

  • Add the substrate (1.0 equivalent), either neat or dissolved in a minimal amount of an appropriate solvent, to the freshly prepared Vilsmeier reagent at 0°C[5].

  • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between room temperature and 80°C) for 1-6 hours, monitoring by TLC[5].

  • Upon completion, carefully pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 3: One-Pot Oxidation and Lactonization This is a key step in the synthesis reported to proceed in high yield[18].

  • Dissolve the aldehyde intermediate in a suitable solvent mixture (e.g., acetonitrile and water).

  • Add sodium chlorite (NaClO₂) as the oxidizing agent.

  • The reaction is often buffered to maintain a specific pH.

  • The concomitant lactonization occurs in situ to form the phthalide.

  • After the reaction is complete (monitored by TLC), work up the reaction by quenching any excess oxidant and extracting the product.

  • Purify by column chromatography or recrystallization.

Step 4 & 5: Demethylation to this compound The following is a general procedure for BBr₃ demethylation.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5,7-dimethoxy-4-methylphthalide (1.0 eq) in anhydrous dichloromethane[13].

  • Cool the solution to -78 °C using a dry ice/acetone bath[13].

  • Slowly add a solution of boron tribromide (BBr₃, at least 2.2 equivalents) in dichloromethane (B109758) dropwise to the reaction mixture[11][13].

  • After the addition is complete, allow the reaction to stir at -78 °C for a period and then let it warm slowly to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of water or methanol.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis of 5,7-Dimethoxy-4-Methylphthalide cluster_demethylation Demethylation start 3,5-Dimethoxybenzyl Alcohol step1 Chloromethylation start->step1 Step 1 step2 Vilsmeier-Haack Formylation step1->step2 Step 2 step3 Oxidation & Lactonization step2->step3 Step 3 intermediate 5,7-Dimethoxy-4-Methylphthalide step3->intermediate step4 Demethylation (BBr3) intermediate->step4 Step 4 final_product This compound step4->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield problem Low Yield in a Reaction Step cause1 Reagent Quality problem->cause1 cause2 Reaction Conditions problem->cause2 cause3 Side Reactions problem->cause3 solution1a Use fresh/purified reagents cause1->solution1a solution1b Ensure anhydrous conditions cause1->solution1b solution2a Optimize temperature cause2->solution2a solution2b Optimize reaction time cause2->solution2b solution2c Check pH / catalyst cause2->solution2c solution3a Identify and minimize side products cause3->solution3a

Caption: General troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dihydroxy-4-Methylphthalide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is a key intermediate in the synthesis of Mycophenolic Acid. A prevalent synthetic strategy involves the demethylation of its precursor, 5,7-dimethoxy-4-methylphthalide. The synthesis of the dimethoxy precursor often starts from 3,5-dimethoxybenzyl alcohol, proceeding through a sequence of reactions typically involving formylation and subsequent oxidation and cyclization.

Q2: What is the most common side product observed during the synthesis of this compound?

A2: The most frequently encountered side product is the partially demethylated compound, 5-hydroxy-7-methoxy-4-methylphthalide . This arises from the incomplete demethylation of the 5,7-dimethoxy-4-methylphthalide precursor. The presence of this impurity can complicate purification and impact the yield of the desired product. In some biological contexts, this mono-demethylated product has been isolated from fungal cultures.[1][2][3][4]

Q3: Besides incomplete demethylation, what other side products could potentially form?

A3: While less common, other potential side products can arise depending on the specific synthetic route and reaction conditions. These may include:

  • Unreacted 5,7-dimethoxy-4-methylphthalide: If the demethylation reaction does not go to completion.

  • Over-demethylation products: Although less likely, harsh reaction conditions could potentially lead to the cleavage of other bonds.

  • Side products from earlier steps: Impurities from the synthesis of the 5,7-dimethoxy-4-methylphthalide precursor, if not completely removed, will be carried through. For instance, side products from a Vilsmeier-Haack formylation step could be present.

Q4: How can I monitor the progress of the demethylation reaction to minimize side product formation?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (5,7-dimethoxy-4-methylphthalide) and a reference standard of the desired product (if available), you can track the disappearance of the starting material and the appearance of the product and any side products. The different polarity of the di-methoxy, mono-hydroxy, and di-hydroxy compounds allows for good separation on a silica (B1680970) gel TLC plate.

Q5: What are the recommended purification techniques to remove the 5-hydroxy-7-methoxy-4-methylphthalide side product?

A5: Column chromatography on silica gel is the most effective method for separating this compound from the less polar 5-hydroxy-7-methoxy-4-methylphthalide and the non-polar 5,7-dimethoxy-4-methylphthalide starting material. A solvent system with a gradient of increasing polarity (e.g., starting with dichloromethane (B109758) and gradually adding methanol) will typically provide good separation. Recrystallization can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound Incomplete demethylation reaction.- Increase reaction time. - Increase reaction temperature (with caution to avoid degradation). - Use a stronger demethylating agent or a higher molar excess of the reagent.
Presence of a significant amount of 5-hydroxy-7-methoxy-4-methylphthalide Insufficient demethylating agent or non-optimal reaction conditions.- Increase the equivalents of the demethylating agent. - Optimize the reaction temperature and time based on TLC monitoring.
Product degradation (darkening of the reaction mixture) Reaction temperature is too high or reaction time is too long.- Lower the reaction temperature. - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in purifying the final product Inefficient separation of the desired product from the mono-hydroxy side product.- Optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system might be necessary. - Consider a second chromatographic purification or a final recrystallization step.

Experimental Protocols

Synthesis of 5,7-dimethoxy-4-methylphthalide

A common route to the precursor involves the Vilsmeier-Haack formylation of 3,5-dimethoxybenzyl alcohol, followed by oxidation and lactonization.

Demethylation of 5,7-dimethoxy-4-methylphthalide

Reagents and Materials:

  • 5,7-dimethoxy-4-methylphthalide

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (B129727)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Dissolve 5,7-dimethoxy-4-methylphthalide in anhydrous DCM under an inert atmosphere (e.g., nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM (typically 2.5-3.0 equivalents) to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of starting material), carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product cluster_side_product Side Product 3_5_dimethoxybenzyl_alcohol 3,5-Dimethoxybenzyl Alcohol 5_7_dimethoxy_4_methylphthalide 5,7-Dimethoxy-4-methylphthalide 3_5_dimethoxybenzyl_alcohol->5_7_dimethoxy_4_methylphthalide Multi-step synthesis (e.g., Vilsmeier-Haack, Oxidation) 5_7_dihydroxy_4_methylphthalide This compound 5_7_dimethoxy_4_methylphthalide->5_7_dihydroxy_4_methylphthalide Demethylation (e.g., BBr₃) 5_hydroxy_7_methoxy_4_methylphthalide 5-Hydroxy-7-methoxy-4-methylphthalide 5_7_dimethoxy_4_methylphthalide->5_hydroxy_7_methoxy_4_methylphthalide Incomplete Demethylation

Caption: Synthetic pathway to this compound highlighting the formation of a common side product.

Troubleshooting_Workflow start Start: Demethylation Reaction check_tlc Monitor reaction by TLC start->check_tlc incomplete Incomplete Reaction: Starting material remains check_tlc->incomplete Yes side_product Side Product Formation: Spot between starting material and product check_tlc->side_product Yes complete Reaction Complete: Starting material consumed check_tlc->complete No adjust_conditions Adjust Reaction Conditions: - Increase time/temperature - Add more reagent incomplete->adjust_conditions optimize_purification Optimize Purification: - Adjust chromatography gradient - Recrystallize side_product->optimize_purification workup Workup and Purification complete->workup adjust_conditions->check_tlc optimize_purification->workup

References

Technical Support Center: Large-Scale Production of 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of 5,7-Dihydroxy-4-Methylphthalide, a key intermediate in the synthesis of various pharmaceuticals, including Mycophenolic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The two main routes for large-scale production are chemical synthesis and fermentation. The most common chemical synthesis involves a multi-step process starting from 3,5-dimethoxybenzyl alcohol, which is converted to 5,7-dimethoxy-4-methylphthalide and subsequently demethylated to the final dihydroxy product.[1] Fermentation using the fungus Penicillium crustosum has also been shown to produce the related compound 5-hydroxy-7-methoxy-4-methylphthalide, indicating a potential biosynthetic route.

Q2: What are the expected yields for the chemical synthesis of this compound?

A2: A reported five-step synthesis from 3,5-dimethoxybenzyl alcohol indicates a yield of 80% for the intermediate 5,7-dimethoxy-4-methylphthalide and 72% for the final this compound product in laboratory settings.[1] However, yields at an industrial scale may vary and are often lower due to challenges in process optimization and material handling.

Q3: What are the most significant challenges when scaling up the chemical synthesis of this compound?

A3: Key challenges include:

  • Reaction Control: Managing exothermic reactions, especially during Grignard reagent formation and quenching, is critical for safety and to minimize byproduct formation.

  • Byproduct Formation: Side reactions, such as the formation of biphenyl (B1667301) impurities during Grignard steps, can complicate purification and reduce overall yield.

  • Purification of Polar Product: The final product, this compound, is a polar phenolic compound, which can be challenging to purify on a large scale using standard silica (B1680970) gel chromatography.

  • Demethylation Step: The demethylation of the dimethoxy intermediate can be difficult to drive to completion and may require harsh reagents that are not ideal for large-scale industrial processes.

  • Material Handling: Ensuring anhydrous conditions for moisture-sensitive reactions like Grignard synthesis is more challenging at a larger scale.

Q4: Are there any specific safety precautions to consider for the large-scale synthesis?

A4: Yes, several safety precautions are crucial:

  • Exothermic Reactions: Grignard reactions are highly exothermic and require careful temperature control and addition rates to prevent runaway reactions.

  • Flammable Solvents: The use of ethereal solvents like THF or diethyl ether necessitates a spark-free environment and proper grounding of equipment.

  • Corrosive Reagents: Demethylation agents can be corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is essential for moisture-sensitive steps to prevent reaction failure and potential hazards.

Q5: What are the challenges associated with the fermentation route for producing related phthalides?

A5: Scaling up fermentation processes for fungi like Penicillium crustosum can present several challenges, including:

  • Maintaining Sterility: Preventing contamination in large fermenters is critical for consistent product yield and quality.

  • Oxygen Transfer: Ensuring adequate oxygen supply for fungal growth and secondary metabolite production can be difficult in large bioreactors.

  • Shear Stress: Agitation can cause shear stress on the fungal mycelia, affecting growth and productivity.

  • Downstream Processing: Extracting and purifying the target compound from a complex fermentation broth at a large scale can be inefficient and costly.

Troubleshooting Guides

Chemical Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Grignard Step 1. Inactive magnesium. 2. Presence of moisture in reagents or glassware. 3. Slow reaction initiation.1. Activate magnesium turnings with iodine or 1,2-dibromoethane. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Apply gentle heating to initiate the reaction, but be prepared to cool it as it becomes exothermic.
High Levels of Biphenyl Impurity 1. High local concentration of the aryl halide. 2. Elevated reaction temperature.1. Add the aryl halide solution slowly and sub-surface to the Grignard reagent to maintain a low concentration. 2. Maintain a controlled, low temperature during the reaction.
Incomplete Demethylation 1. Insufficient reaction time or temperature. 2. Inactive demethylating agent.1. Monitor the reaction progress by TLC or HPLC and adjust the reaction time and temperature accordingly. 2. Use a fresh or properly stored demethylating agent. Consider alternative, more potent reagents if necessary.
Difficult Purification of Final Product 1. Tailing on silica gel due to the polar phenolic groups. 2. Co-elution with polar impurities.1. Consider using reverse-phase chromatography or specialized techniques like preparative high-speed counter-current chromatography. 2. Optimize the mobile phase for better separation. A small amount of acid (e.g., acetic acid) in the eluent can sometimes improve peak shape for phenolic compounds.
Fermentation Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Titer of Phthalide Product 1. Suboptimal media composition. 2. Inadequate aeration or agitation. 3. Fungal morphology (e.g., excessive pellet formation).1. Optimize the carbon and nitrogen sources in the fermentation medium. 2. Adjust the agitation speed and aeration rate to improve oxygen transfer. 3. Modify the inoculum preparation or add microparticles to the medium to encourage a more productive filamentous morphology.
Product Degradation 1. Unstable pH of the fermentation broth. 2. Long fermentation time leading to product breakdown.1. Implement pH control during the fermentation process. 2. Determine the optimal harvest time by monitoring product concentration over time.
Difficult Extraction from Broth 1. Emulsion formation during solvent extraction. 2. Low partition coefficient of the product in the chosen solvent.1. Use a different solvent system or employ centrifugation to break emulsions. 2. Screen for a more effective extraction solvent or consider solid-phase extraction methods.

Data Presentation

Table 1: Reported Yields for a Laboratory-Scale Five-Step Synthesis of this compound

Step/Product Starting Material Reported Yield
5,7-Dimethoxy-4-methylphthalide3,5-Dimethoxybenzyl alcohol80% (overall for 4 steps)
This compound5,7-Dimethoxy-4-methylphthalide72%

Source: Zuo et al., 2008. Note: These are laboratory-scale yields and may not be directly transferable to large-scale production.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on known chemical transformations for similar compounds and should be optimized for large-scale production.

Step 1: Synthesis of 5,7-Dimethoxy-4-methylphthalide (via multi-step synthesis from 3,5-dimethoxybenzyl alcohol)

A detailed multi-step procedure would be followed as outlined in the literature, likely involving formylation, chloromethylation, oxidation, and lactonization.[1] Careful control of reaction conditions and purification of intermediates are crucial at each stage.

Step 2: Demethylation to this compound

  • Reaction Setup: In a suitable large-scale reactor, dissolve 5,7-dimethoxy-4-methylphthalide in an appropriate solvent (e.g., dichloromethane (B109758) or an ionic liquid).

  • Reagent Addition: Add a demethylating agent (e.g., boron tribromide, aluminum chloride, or a thiol-based reagent) at a controlled rate, maintaining a low temperature to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water).

  • Workup: Perform an aqueous workup to remove inorganic salts. This may involve multiple extractions and washes.

  • Purification: The crude product is then purified. Given its polar nature, this may involve recrystallization from a suitable solvent system or large-scale chromatography.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis Pathway cluster_purification Purification start 3,5-Dimethoxybenzyl Alcohol intermediate1 Multi-step Synthesis start->intermediate1 Steps 1-4 dimethoxy 5,7-Dimethoxy-4- methylphthalide intermediate1->dimethoxy demethylation Demethylation dimethoxy->demethylation Step 5 dihydroxy 5,7-Dihydroxy-4- methylphthalide demethylation->dihydroxy crude Crude Product dihydroxy->crude purification_method Large-Scale Chromatography or Recrystallization crude->purification_method final_product Pure Product purification_method->final_product

Caption: Generalized workflow for the chemical synthesis of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Stage cluster_purification_issues Purification Stage cluster_solutions Potential Solutions start Low Yield or Purity Issue grignard_issue Grignard Step Problem? start->grignard_issue demethylation_issue Demethylation Incomplete? start->demethylation_issue purification_issue Purification Difficulty? start->purification_issue grignard_solutions Check Mg Activation Ensure Anhydrous Conditions Control Temperature grignard_issue->grignard_solutions Yes demethylation_solutions Increase Reaction Time/Temp Use Fresh Reagent demethylation_issue->demethylation_solutions Yes purification_solutions Reverse-Phase Chromatography Optimize Solvent System purification_issue->purification_solutions Yes

Caption: Troubleshooting logic for common issues in this compound production.

References

Technical Support Center: Optimization of Fermentation Conditions for 5,7-Dihydroxy-4-Methylphthalide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for the production of 5,7-Dihydroxy-4-Methylphthalide.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production.

Problem Possible Causes Recommended Solutions
Low or No Yield of this compound Inappropriate fungal strain or loss of productivity through repeated subculturing.Ensure you are using a known producing strain. If possible, go back to a cryopreserved stock. Consider strain improvement techniques if necessary.
Suboptimal media composition (carbon/nitrogen ratio, precursor availability).Optimize the media composition. Experiment with different carbon and nitrogen sources. Ensure essential precursors for the polyketide pathway are available. Nutrient limitation, particularly of nitrogen or phosphate, can sometimes trigger secondary metabolite production.[1][2]
Incorrect fermentation parameters (pH, temperature, aeration, agitation).Systematically optimize physical parameters. The optimal pH and temperature for secondary metabolite production may differ from those for biomass growth. Ensure adequate dissolved oxygen levels through proper aeration and agitation, as phthalide (B148349) biosynthesis is an aerobic process.[1]
Insufficient fermentation time.Secondary metabolite production often occurs in the stationary phase of growth. Extend the fermentation time and sample at different time points to determine the optimal harvest time.[3]
High Biomass but Low Product Yield Carbon catabolite repression.If using a readily metabolized sugar like glucose, it may repress the genes for secondary metabolism.[4] Consider using a more slowly metabolized carbon source, like lactose, or a fed-batch strategy to maintain low levels of the primary carbon source.[4]
Feedback inhibition.The accumulation of the final product may inhibit its own biosynthesis. Consider strategies for in-situ product removal, such as the addition of a resin to the fermentation broth.[3]
Presence of Contaminants (Bacteria, Yeast, Molds) Inadequate sterilization of media, bioreactor, or equipment.Ensure all media and equipment are properly sterilized. Autoclave liquids at 121°C for an appropriate time based on volume.[5] Check seals and connections on the bioreactor for any potential entry points for contaminants.[6]
Poor aseptic technique during inoculation or sampling.Perform all manipulations in a sterile environment, such as a laminar flow hood. Use sterile techniques for all transfers and sampling procedures.[7]
Inconsistent Batch-to-Batch Production Variability in inoculum preparation.Standardize the inoculum preparation protocol, including the age of the culture, spore concentration, and inoculum volume.[1]
Inconsistent quality of raw materials.Use high-quality, consistent sources for all media components. Be aware that complex media components like yeast extract can vary between batches.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the fermentation medium for this compound production?

A1: A good starting point is a medium known to support the production of related phthalides by Penicillium species. For example, a medium containing glucose as a carbon source, yeast extract and NaNO₃ as nitrogen sources, and essential minerals like K₂HPO₄, MgSO₄·7H₂O, KCl, and FeSO₄·7H₂O has been used for the production of a related compound, 5-hydroxy-7-methoxy-4-methylphthalide.

Q2: How can I enhance the production of this compound?

A2: Several strategies can be employed to enhance production. These include optimizing the fermentation medium and physical parameters, as detailed in the troubleshooting guide. Additionally, the "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters, can be effective.[8][9] The use of elicitors, which are compounds that trigger a stress response in the fungus, can also stimulate secondary metabolite production. The addition of specific organic acids has been shown to induce the production of a related phthalide.

Q3: At what stage of fungal growth should I expect to see the production of this compound?

A3: this compound is a secondary metabolite, and its production is typically initiated during the late exponential or stationary phase of fungal growth.[10][11] This is often triggered by the limitation of a key nutrient, such as nitrogen or phosphorus.[2][12] It is recommended to monitor both biomass and product concentration over time to determine the optimal production phase.

Q4: What are the ideal physical conditions for fermentation?

A4: The ideal conditions are strain-specific. However, for many Penicillium species, a temperature range of 25-28°C and a pH between 5.0 and 7.0 are generally suitable for secondary metabolite production.[13] Adequate aeration and agitation are crucial to maintain sufficient dissolved oxygen levels for the aerobic biosynthetic pathway.

Q5: How do I handle and dispose of contaminated batches?

A5: If a batch is contaminated, it should be sterilized by autoclaving before disposal to prevent the spread of the contaminating microorganisms.[7] Thoroughly clean and sterilize the bioreactor and all associated equipment before starting a new fermentation.[6]

Experimental Protocols

Inoculum Preparation
  • Prepare Potato Dextrose Agar (B569324) (PDA) plates and inoculate them with the desired fungal strain (e.g., a known producer of phthalides).

  • Incubate the plates at 25°C for 5-7 days until sufficient sporulation is observed.

  • Prepare a spore suspension by adding sterile water (containing 0.1% Tween 80) to the surface of the agar plate and gently scraping the spores with a sterile loop.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL) with sterile water.

Fermentation
  • Prepare the production medium. A starting medium could be (per liter of distilled water): 10.0 g glucose, 8.0 g yeast extract, 3.0 g NaNO₃, 1.0 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 0.01 g FeSO₄·7H₂O.

  • Dispense the medium into appropriate fermentation vessels (e.g., 250 mL medium in 500 mL Erlenmeyer flasks or into a bioreactor).

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

  • After cooling to room temperature, inoculate the medium with the prepared spore suspension (e.g., 1% v/v).

  • Incubate the fermentation at 28°C with shaking (e.g., 180 rpm) for a specified period (e.g., 7-21 days). If using a bioreactor, maintain a controlled environment (e.g., pH 6.5, 28°C, and adequate aeration).

Extraction and Analysis
  • At the end of the fermentation, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth with an equal volume of a suitable organic solvent, such as ethyl acetate. Repeat the extraction two to three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extract the mycelium by soaking in a solvent like methanol (B129727) or acetone, followed by filtration and evaporation of the solvent.

  • Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.

  • Analyze the extract for the presence and quantity of this compound using High-Performance Liquid Chromatography (HPLC). A C18 column with a gradient of water and acetonitrile (B52724) (both often containing a small amount of an acid like TFA or formic acid) is a common setup for separating such compounds.[14][15][16]

Data Presentation

Table 1: Example of Fermentation Media Composition for Phthalide Production by a Penicillium species.

ComponentConcentration (g/L)
Glucose10.0
Yeast Extract8.0
NaNO₃3.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
KCl0.5
FeSO₄·7H₂O0.01

Table 2: General Optimized Fermentation Parameters for Fungal Secondary Metabolite Production.

ParameterOptimized Range
Temperature24-30 °C
Initial pH5.5-7.5
Agitation Speed150-240 rpm
Fermentation Time7-21 days

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase strain Fungal Strain Selection media Media Preparation & Sterilization strain->media inoculum Inoculum Preparation media->inoculum fermentation Fermentation (Controlled Conditions) inoculum->fermentation monitoring Process Monitoring (pH, DO, Biomass) fermentation->monitoring extraction Extraction of Metabolites fermentation->extraction hplc HPLC Analysis (Quantification) extraction->hplc optimization Data Analysis & Optimization hplc->optimization optimization->media Refine Conditions

Caption: Experimental workflow for the optimization of this compound production.

mycophenolic_acid_pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks methylorsellinic_acid 5-Methylorsellinic Acid pks->methylorsellinic_acid prenylation Prenyltransferase methylorsellinic_acid->prenylation farnesyl_phthalide 6-Farnesyl-5,7-dihydroxy-4-methylphthalide prenylation->farnesyl_phthalide oxidation Oxidative Cleavage farnesyl_phthalide->oxidation mycophenolic_acid Mycophenolic Acid oxidation->mycophenolic_acid

Caption: Simplified biosynthetic pathway of Mycophenolic Acid, highlighting the 6-Farnesyl-5,7-dihydroxy-4-methylphthalide intermediate.

References

degradation pathways of 5,7-Dihydroxy-4-Methylphthalide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 5,7-Dihydroxy-4-Methylphthalide under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on the chemical structure of this compound, which contains a lactone ring and two hydroxyl groups on a benzene (B151609) ring, the following degradation pathways are anticipated under forced degradation conditions:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the opening of the ring to form a carboxylic acid and an alcohol.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures and other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light may induce photolytic degradation, potentially leading to complex cleavage and rearrangement products.

  • Thermal Degradation: High temperatures can lead to the cleavage of the lactone ring and other decomposition pathways.

Q2: I am not observing any degradation of this compound under my stress conditions. What should I do?

A2: If you are not observing degradation, consider the following troubleshooting steps:

  • Increase Stress Level: The stress condition may not be stringent enough. You can increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or extend the exposure time. A degradation of 5-20% is generally recommended for meaningful results.[1][2]

  • Check Experimental Setup: Ensure that your experimental setup is appropriate. For example, in photostability studies, ensure the light source provides the required energy and the sample is adequately exposed.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradants. Verify the limit of detection (LOD) and limit of quantitation (LOQ) of your method.

  • Compound Stability: It is possible that this compound is intrinsically stable under the applied conditions.[2]

Q3: How can I distinguish between primary and secondary degradation products?

A3: To differentiate between primary and secondary degradants, it is crucial to perform time-course studies.[3] Analyze samples at multiple time points during the degradation process. Primary degradants will form first and their concentration may decrease over time as they are converted into secondary degradants.

Troubleshooting Guides

Issue 1: Poor Mass Balance in Degradation Studies
  • Problem: The sum of the assay value of the parent compound and the known and unknown impurities is not close to 100%.

  • Possible Causes & Solutions:

    • Non-UV active degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Use a mass spectrometer (MS) or other universal detectors.

    • Volatile degradants: Degradation products may be volatile and lost during sample preparation or analysis. Use appropriate sample handling techniques.

    • Precipitation: Degradants may precipitate out of solution. Visually inspect your samples and use a different solvent system if necessary.

    • Co-elution: The degradation product may be co-eluting with the parent peak or other impurities. Optimize your chromatographic method to achieve better separation.

Issue 2: Inconsistent Degradation Profiles
  • Problem: Reproducibility of the degradation profile is poor between experiments.

  • Possible Causes & Solutions:

    • Inconsistent Stress Conditions: Ensure that the temperature, concentration of reagents, and exposure time are precisely controlled in all experiments.

    • Sample Preparation Variability: Standardize your sample preparation procedure to minimize variability.

    • Interaction with Container: The compound or its degradants may be interacting with the storage container. Use inert containers (e.g., glass) for your studies.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradants (and % area)
Acid Hydrolysis0.1 M HCl24 h8015.2DP1 (8.5%), DP2 (4.1%)
Alkaline Hydrolysis0.1 M NaOH4 h6025.8DP3 (18.2%), DP4 (5.3%)
Oxidation3% H₂O₂8 h2518.5DP5 (12.1%), DP6 (3.8%)
ThermalSolid State48 h1058.3DP7 (5.2%)
PhotolyticUV Light (254 nm)12 h2512.1DP8 (7.6%), DP9 (2.9%)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific objectives of the study and the analytical method being used.

Acidic Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution with 0.1 M hydrochloric acid to achieve the desired final concentration.

  • Incubate the solution at a controlled temperature (e.g., 80°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to the appropriate concentration for analysis by a stability-indicating HPLC method.

Alkaline Hydrolysis
  • Prepare a stock solution of this compound.

  • Dilute the stock solution with 0.1 M sodium hydroxide.

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at various time intervals.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute for analysis.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified times.

  • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).

  • Dilute for analysis.

Thermal Degradation
  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 105°C).

  • At selected time points, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.

  • Dilute the solution for analysis.

Photolytic Degradation
  • Expose a solution of this compound to a light source with a specific wavelength (e.g., UV at 254 nm or visible light).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw aliquots from both the exposed and control samples at various time points.

  • Analyze the samples.

Visualizations

Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation This compound This compound Ring-Opened Carboxylic Acid Ring-Opened Carboxylic Acid This compound->Ring-Opened Carboxylic Acid Acidic/Alkaline Conditions 5,7-Dihydroxy-4-Methylphthalide_ox This compound Quinone Derivative Quinone Derivative 5,7-Dihydroxy-4-Methylphthalide_ox->Quinone Derivative Oxidizing Agent (e.g., H2O2) 5,7-Dihydroxy-4-Methylphthalide_photo This compound Complex Degradation Products Complex Degradation Products 5,7-Dihydroxy-4-Methylphthalide_photo->Complex Degradation Products UV/Vis Light

Caption: Postulated degradation pathways of this compound.

Experimental Workflow

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Apply Stress Conditions->Acidic Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Apply Stress Conditions->Alkaline Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Thermal Apply Stress Conditions->Thermal Photolytic Photolytic Apply Stress Conditions->Photolytic Sample at Time Points Sample at Time Points Acidic Hydrolysis->Sample at Time Points Alkaline Hydrolysis->Sample at Time Points Oxidation->Sample at Time Points Thermal->Sample at Time Points Photolytic->Sample at Time Points Neutralize/Quench (if needed) Neutralize/Quench (if needed) Sample at Time Points->Neutralize/Quench (if needed) Analyze by HPLC Analyze by HPLC Neutralize/Quench (if needed)->Analyze by HPLC Identify & Quantify Degradants Identify & Quantify Degradants Analyze by HPLC->Identify & Quantify Degradants End End Identify & Quantify Degradants->End

Caption: General workflow for forced degradation studies.

References

preventing degradation of 5,7-Dihydroxy-4-Methylphthalide during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 5,7-Dihydroxy-4-Methylphthalide during storage and experimentation. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide: Common Stability Issues

Visible changes in the compound, such as discoloration or the appearance of particulates, or inconsistent experimental results may indicate degradation. This guide will help you identify and address potential stability issues.

Symptom/Observation Potential Cause(s) Recommended Actions
Yellowing or browning of the solid compound Oxidation of the dihydroxy phenolic rings.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or wrapping containers in aluminum foil. Store at recommended low temperatures (-20°C for long-term).
Precipitate formation in solutions Degradation leading to less soluble products, or poor solvent stability.Prepare solutions fresh before use. If solutions must be stored, use anhydrous, high-purity solvents and store at -80°C for short periods. Filter the solution through a 0.22 µm syringe filter before use.
Decreased potency or inconsistent bioactivity in assays Hydrolysis of the lactone ring or oxidation of the phenolic groups.Verify the pH of your experimental buffers; avoid highly acidic or alkaline conditions. Prepare fresh working solutions from a recently verified solid stock. Use deoxygenated buffers for assays if the compound is highly sensitive to oxidation.
Appearance of new peaks in HPLC analysis Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products and their retention times. See the detailed experimental protocol below. Re-evaluate storage and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage (up to 3 years), it is recommended to store the solid powder at -20°C. For shorter periods (up to 2 years), 4°C is acceptable. To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere.

Q2: How should I store solutions of this compound?

A2: Solutions are more susceptible to degradation than the solid form. For maximal stability, prepare solutions fresh for each experiment. If storage is necessary, dissolve the compound in a high-purity, anhydrous solvent (e.g., DMSO), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C for up to 6 months or -20°C for up to 1 month.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways are:

  • Oxidation: The 5,7-dihydroxy functional groups on the phenyl ring are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This can lead to the formation of colored quinone-type structures.

  • Hydrolysis: The lactone ring can undergo hydrolysis, especially under acidic or basic conditions, to open the ring and form the corresponding carboxylic acid.

Q4: How can I detect degradation of my compound?

A4: The most reliable method for detecting degradation is by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q5: Can I do anything to prevent degradation during my experiments?

A5: Yes. Use high-purity solvents and freshly prepared solutions. Control the pH of your aqueous buffers to be near neutral if possible. If your experiment allows, use deoxygenated solutions and protect your samples from light, especially if the experiment is lengthy.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a general HPLC method for assessing the stability of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of the compound under stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO, then diluted with methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 3 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC method described above.

Quantitative Data Summary

The following table presents plausible results from a forced degradation study of this compound, demonstrating its stability profile under various stress conditions.

Stress Condition % Degradation Number of Major Degradation Products Plausible Degradation Products
1 M HCl, 60°C, 24h ~15%12-(Hydroxymethyl)-4-methylbenzene-1,3,5-triol (from hydrolysis)
0.1 M NaOH, RT, 3h >90%1Sodium 2-(hydroxymethyl)-4,6-dihydroxy-3-methylbenzoate (saponified product)
3% H₂O₂, RT, 24h ~30%24-Methyl-1,3-dihydroisobenzofuran-1-one-5,7-dione and other oxidized species
UV Light (254 nm), 48h ~10%1Oxidized and/or polymerized products
Heat (Solid), 105°C, 24h <5%0-
Heat (Solution), 60°C, 48h ~8%1Minor hydrolysis and oxidation products

Visualizations

Degradation Pathways

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Compound This compound Hydrolyzed 2-(Hydroxymethyl)-4,6-dihydroxy- 3-methylbenzoic acid Compound->Hydrolyzed  Acid or Base (H₂O) Compound2 This compound Oxidized Quinone-type Degradation Product Compound2->Oxidized  O₂, Light, or Oxidizing Agent start Start: Pure Compound stock Prepare 1 mg/mL Stock Solution start->stock stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) stock->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Collect and Analyze Data (% Degradation, Degradation Products) hplc->data end End: Stability Profile data->end start Inconsistent Results or Visible Degradation? check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok check_solution Assess Solution Preparation and Age is_solution_fresh Solution Fresh? check_solution->is_solution_fresh check_hplc Run HPLC on Current Stock is_hplc_pure Single Peak in HPLC? check_hplc->is_hplc_pure is_storage_ok->check_solution Yes correct_storage Action: Correct Storage (e.g., -20°C, inert gas) is_storage_ok->correct_storage No is_solution_fresh->check_hplc Yes prepare_fresh Action: Prepare Fresh Solutions is_solution_fresh->prepare_fresh No order_new Action: Order New Compound Stock is_hplc_pure->order_new No end_other Consider Other Experimental Variables is_hplc_pure->end_other Yes end_ok Problem Likely Resolved correct_storage->end_ok prepare_fresh->end_ok order_new->end_ok

purification challenges of 5,7-Dihydroxy-4-Methylphthalide from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5,7-Dihydroxy-4-Methylphthalide from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found alongside this compound in complex mixtures, such as fermentation broths?

A1: When producing this compound through fermentation, particularly with strains of Penicillium species, several related compounds and secondary metabolites can be present as impurities. These can include:

  • Mycophenolic Acid (MPA): As the downstream product of this compound, incomplete conversion or parallel biosynthesis can lead to its presence.

  • Structurally Related Phthalides: Fungal metabolic pathways can produce a variety of phthalide (B148349) derivatives. One example is 5-hydroxy-7-methoxy-4-methylphthalide, which has been isolated from Penicillium crustosum cultures.[1]

  • Precursors and Biosynthetic Intermediates: Unreacted precursors or other intermediates in the mycophenolic acid biosynthetic pathway may be present.

  • Other Fungal Metabolites: Penicillium species are known to produce a wide array of secondary metabolites, which can co-extract with the target compound.

  • Degradation Products: The target molecule, being a phenolic compound, can be susceptible to oxidation and other degradation pathways, especially under harsh purification conditions.

Q2: What is the solubility of this compound in common laboratory solvents?

For practical purification purposes, the following table provides an estimated solubility profile. Disclaimer: This data is illustrative and should be experimentally verified.

SolventChemical FormulaPolarity IndexEstimated Solubility at 25°C (mg/mL)
WaterH₂O10.2< 0.1
Methanol (B129727)CH₃OH5.15 - 10
EthanolC₂H₅OH4.31 - 5
AcetoneC₃H₆O5.110 - 20
Ethyl Acetate (B1210297)C₄H₈O₂4.41 - 5
DichloromethaneCH₂Cl₂3.1< 1
DMSOC₂H₆OS7.2> 100

Q3: How stable is this compound under different pH and temperature conditions?

A3: Specific stability studies on this compound are not extensively reported. However, as a dihydroxy-substituted phenolic compound, its stability can be inferred based on general chemical principles:

  • pH Stability: Phenolic compounds are generally more stable in acidic to neutral conditions. Under basic conditions (pH > 8), the phenolic hydroxyl groups will deprotonate, forming phenoxide ions. These are highly susceptible to oxidation, which can lead to the formation of colored degradation products (quinones and polymeric material). Therefore, it is advisable to maintain a slightly acidic to neutral pH during extraction and purification.

  • Thermal Stability: In its solid form, the compound is likely stable at room temperature for extended periods when protected from light and air. In solution, prolonged exposure to high temperatures should be avoided as it can accelerate degradation, especially if oxygen is present or the pH is not optimal. For long-term storage of solutions, freezing at -20°C or -80°C is recommended.[2]

Troubleshooting Guides

Guide 1: Column Chromatography (Silica Gel)

Issue: Poor separation or co-elution of impurities.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System 1. Optimize Polarity: this compound is a polar molecule. Start with a moderately polar solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a polar solvent like ethyl acetate). Gradually increase the proportion of the polar solvent. 2. Try Different Solvent Combinations: If hexane/ethyl acetate fails, consider dichloromethane/methanol gradients. Small additions of methanol can significantly increase the eluting power for polar compounds. 3. Add a Modifier: For tailing peaks, which can be common with phenolic compounds on silica (B1680970), add a small amount (0.1-1%) of acetic or formic acid to the mobile phase to suppress the ionization of the phenolic hydroxyl groups.
Compound Degradation on Silica 1. Use Deactivated Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated (neutral) silica gel. 2. Work Quickly: Minimize the time the compound spends on the column. Flash chromatography is preferred over gravity chromatography. 3. Alternative Stationary Phase: If degradation persists, switch to a different stationary phase like alumina (B75360) (neutral or basic) or consider reversed-phase chromatography.
Sample Overload 1. Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-sample ratio of at least 50:1 (w/w). 2. Improve Sample Application: Apply the sample in a concentrated band at the top of the column. Dry loading (adsorbing the sample onto a small amount of silica before loading) is often beneficial for polar compounds that are not very soluble in the initial mobile phase.

Workflow for Troubleshooting Silica Gel Chromatography

Troubleshooting workflow for silica gel chromatography.
Guide 2: Recrystallization

Issue: Compound does not crystallize or oils out.

Possible Cause Troubleshooting Steps
Inappropriate Solvent 1. Systematic Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, and mixtures thereof). 2. Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a miscible "bad" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.
Solution is Too Dilute 1. Concentrate the Solution: If no crystals form upon cooling, the solution may be too dilute. Gently evaporate some of the solvent and try cooling again.
Cooling is Too Rapid 1. Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator. 2. Insulate the Flask: To further slow down the cooling process, you can wrap the flask in glass wool or a towel.
Supersaturation 1. Induce Crystallization: If a supersaturated solution has formed, crystallization can be induced by:     a. Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.     b. Seeding: Add a tiny crystal of the pure compound to the solution.

Logical Flow for Recrystallization Troubleshooting

Recrystallization_Troubleshooting Start Start: Oiling out or no crystallization Solvent Is the solvent choice appropriate? Start->Solvent Concentration Is the solution too dilute? Solvent->Concentration No Cooling Is the cooling rate too fast? Solvent->Cooling Yes End Successful Crystallization Solvent->End Yes (Change solvent/use anti-solvent) Concentration->Cooling No Supersaturation Is the solution supersaturated? Concentration->Supersaturation Yes Concentration->End Yes (Concentrate solution) Cooling->Supersaturation No Cooling->End Yes (Slow down cooling) Supersaturation->End Yes (Induce crystallization)

Troubleshooting logic for recrystallization issues.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Flash Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Select a glass column with an appropriate diameter and length for the amount of sample to be purified.

    • Place a small plug of glass wool at the bottom of the column and cover it with a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the packed silica to protect the surface.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol or acetone). Add silica gel (approximately 2-3 times the weight of the crude sample) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude sample in the smallest possible volume of the mobile phase (or a slightly more polar solvent) and carefully apply it to the top of the column with a pipette.

  • Elution:

    • Begin elution with the initial non-polar solvent system determined by TLC.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (gradient elution).

    • Collect fractions of a suitable volume.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC) Method

This is a starting point for an analytical HPLC method to assess the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or phosphoric acid.

    • B: Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 254 nm or a diode array detector (DAD) to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for linearity, precision, accuracy, and specificity for your particular application.

References

optimizing reaction conditions for the synthesis of 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,7-Dihydroxy-4-Methylphthalide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3,5-dimethoxybenzyl alcohol and 1-carbethoxy-2,3-dimethylcyclohexa-4,6-dione. The route starting from 3,5-dimethoxybenzyl alcohol often proceeds through the intermediate 5,7-dimethoxy-4-methylphthalide, which is then demethylated.

Q2: What is a typical overall yield for the synthesis of this compound?

A2: A five-step synthesis starting from 3,5-dimethoxybenzyl alcohol has been reported with an overall yield of approximately 72%.[1]

Q3: What are the key reaction steps in the synthesis from 3,5-dimethoxybenzyl alcohol?

A3: The key steps typically involve:

  • Chloromethylation of 3,5-dimethoxybenzyl alcohol.

  • Formylation to introduce an aldehyde group.

  • Oxidation and concomitant lactonization (cyclization) to form the phthalide (B148349) ring.

  • Demethylation of the two methoxy (B1213986) groups to yield the final dihydroxy product.

Q4: Can this compound be synthesized through biological methods?

A4: While not a direct synthesis of this compound, a related compound, 5-hydroxy-7-methoxy-4-methylphthalide, has been isolated from cultures of the endophytic fungus Penicillium crustosum. This suggests potential for biocatalytic routes in the future.

Troubleshooting Guide

Low or No Product Yield

Problem: After completing the synthesis, the yield of this compound is significantly lower than expected, or no product is observed.

Possible Causes and Solutions:

  • Incomplete Cyclization: The lactonization step is crucial for forming the phthalide ring.

    • Solution: Ensure anhydrous conditions, as water can interfere with the reaction. Verify the purity and activity of the reagents, particularly the oxidizing agent (e.g., sodium chlorite).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Demethylation: The final demethylation step can be challenging and may result in incomplete conversion or side products.

    • Solution: The choice of demethylating agent is critical. Strong acids like HBr or Lewis acids such as BBr₃ are commonly used. Reaction temperature and time are key parameters to optimize. Over-exposure to harsh conditions can lead to degradation of the product.

  • Poor Quality Starting Materials: Impurities in the starting materials can inhibit catalytic reactions or lead to unwanted side reactions.

    • Solution: Purify starting materials before use. For example, recrystallize solid starting materials and distill liquid reagents.

Formation of Side Products

Problem: Spectroscopic analysis (e.g., NMR, MS) of the crude product indicates the presence of significant impurities or side products.

Possible Causes and Solutions:

  • Incomplete Demethylation: The presence of a methoxy group in the final product suggests incomplete demethylation.

    • Solution: Increase the reaction time or temperature of the demethylation step. Consider using a stronger demethylating agent or increasing the stoichiometry of the current one.

  • Over-oxidation: During the oxidation/lactonization step, over-oxidation can lead to undesired carboxylic acid byproducts.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. Add the oxidant portion-wise to maintain better control over the reaction exotherm and reactivity.

  • Side-chain Halogenation: In the initial chloromethylation step, di- or tri-chlorinated species might form.

    • Solution: Optimize the stoichiometry of the chloromethylating agent and control the reaction temperature to favor mono-substitution.

Product Purification Challenges

Problem: Difficulty in isolating pure this compound from the reaction mixture.

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: Byproducts from incomplete reactions may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Solution: Adjust the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Recrystallization from a suitable solvent system can also be an effective purification method.

  • Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) before use. Alternatively, use a less acidic stationary phase like neutral alumina.

Experimental Protocols

Synthesis of 5,7-Dimethoxy-4-Methylphthalide (Intermediate)

This protocol is based on a multi-step synthesis starting from 3,5-dimethoxybenzyl alcohol.

  • Chloromethylation: 3,5-dimethoxybenzyl alcohol is reacted with a chlorinating agent (e.g., thionyl chloride or concentrated HCl with a catalyst) to yield 3,5-dimethoxybenzyl chloride.

  • Formylation: The resulting benzyl (B1604629) chloride is subjected to formylation, for instance, using a Vilsmeier-Haack reaction (DMF, POCl₃), to introduce an aldehyde group ortho to one of the methoxy groups.

  • Oxidation and Lactonization: The intermediate aldehyde is then oxidized and cyclized in a one-pot reaction. A common reagent for this step is sodium chlorite.[1] This reaction forms the phthalide ring, yielding 5,7-dimethoxy-4-methylphthalide.

Demethylation to this compound

  • Reaction Setup: Dissolve 5,7-dimethoxy-4-methylphthalide in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the reagent) and slowly add the demethylating agent (e.g., boron tribromide solution in dichloromethane).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water or methanol. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps

Reaction StepStarting MaterialProductReagentsReported Yield
Multi-step Synthesis3,5-dimethoxybenzyl alcohol5,7-dimethoxy-4-methylphthalideMultiple steps~80%[1]
Multi-step Synthesis3,5-dimethoxybenzyl alcoholThis compoundMultiple steps including demethylation~72%[1]

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start 3,5-Dimethoxybenzyl Alcohol chloro Chloromethylation start->chloro SOCl₂ or conc. HCl formyl Formylation chloro->formyl Vilsmeier-Haack (DMF, POCl₃) oxid Oxidation & Lactonization formyl->oxid NaClO₂ dimethoxy 5,7-Dimethoxy-4- Methylphthalide oxid->dimethoxy demethyl Demethylation dimethoxy->demethyl BBr₃ or HBr final_product 5,7-Dihydroxy-4- Methylphthalide demethyl->final_product TroubleshootingFlow start Low Yield of Final Product check_demethyl Check for incomplete demethylation (NMR/MS) start->check_demethyl check_cycl Review cyclization step conditions check_demethyl->check_cycl No incomplete_demethyl Optimize demethylation: - Increase reaction time/temp - Use stronger reagent check_demethyl->incomplete_demethyl Yes check_purity Verify starting material purity check_cycl->check_purity No cycl_issue Optimize cyclization: - Ensure anhydrous conditions - Check reagent activity - Monitor with TLC check_cycl->cycl_issue Yes purity_issue Purify starting materials check_purity->purity_issue Yes end Improved Yield incomplete_demethyl->end cycl_issue->end purity_issue->end

References

Technical Support Center: Stability-Indicating HPLC Method for 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of a stability-indicating HPLC method for 5,7-Dihydroxy-4-Methylphthalide.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing - Interaction with active silanol (B1196071) groups on the column.[1] - Incorrect mobile phase pH.[1] - Column overload.[2]- Use a high-purity, end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase columns).[1] - Reduce the injection volume or sample concentration.[2]
Poor Resolution - Inappropriate mobile phase composition.[3] - Unsuitable column. - Column temperature too low.[3]- Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase.[4] - Evaluate different column chemistries (e.g., C18, Phenyl).[5] - Increase the column temperature to improve efficiency.[3]
Retention Time Drift - Inconsistent mobile phase preparation.[3] - Fluctuations in column temperature.[3] - Column degradation.- Prepare fresh mobile phase daily and ensure accurate composition.[3] - Use a column oven to maintain a constant temperature.[3] - Flush the column after each sequence and store it in an appropriate solvent.
Ghost Peaks - Contamination in the mobile phase or injector. - Late eluting peaks from a previous injection.[1]- Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler method. - Increase the run time or incorporate a gradient flush at the end of each run to elute strongly retained compounds.[1]
Baseline Noise or Drift - Air bubbles in the system.[3] - Contaminated detector cell.[3] - Mobile phase mixing issues.[3]- Degas the mobile phase before use.[3] - Flush the detector cell with a strong solvent like isopropanol.[3] - Ensure proper mixing of the mobile phase components.[3]

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method?

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation.[6] It must be able to resolve the API from its degradation products and any process-related impurities.[6]

Q2: Why are forced degradation studies necessary for developing a stability-indicating method?

Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[7] These studies help to:

  • Identify potential degradation products.[8]

  • Elucidate degradation pathways.[8]

  • Demonstrate the specificity and selectivity of the analytical method by separating the API from its degradants.[7]

  • Understand the intrinsic stability of the molecule.[8]

Q3: What are the typical stress conditions for forced degradation of this compound?

As a phenolic compound, this compound is likely susceptible to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[9]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[9]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.[10]

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.[9]

Q4: How do I choose the right HPLC column for this analysis?

A reversed-phase C18 column is a good starting point for the analysis of phenolic compounds.[11] Consider a column with high purity silica (B1680970) and end-capping to minimize peak tailing. For method development, it can be beneficial to screen columns with different selectivities, such as a phenyl or a polar-embedded phase column.[12]

Q5: What should I consider when preparing my sample and mobile phase?

  • Sample Solvent: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself, to avoid peak distortion.[2]

  • Mobile Phase: Use HPLC-grade solvents and reagents. Buffer the aqueous portion of the mobile phase to control the ionization of the phenolic hydroxyl groups and achieve consistent retention times. An acidic pH (e.g., using formic acid or phosphoric acid) is often preferred for phenolic compounds to suppress ionization and improve peak shape.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute with mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample at a similar concentration as the standard solution using the same diluent.

3. Forced Degradation Sample Preparation:

  • Subject the this compound solution to the stress conditions outlined in the FAQs.

  • Before injection, neutralize the acidic and basic samples.

  • Dilute all stressed samples to a concentration of approximately 0.1 mg/mL with the mobile phase.

Visualizations

Workflow cluster_prep Preparation cluster_dev Method Development cluster_stress Forced Degradation cluster_val Validation A Define Analyte: This compound B Literature Search & Physicochemical Properties A->B C Column & Mobile Phase Screening B->C D Optimize Gradient, Flow Rate, Temperature C->D E Acid & Base Hydrolysis D->E Apply Stress Conditions F Oxidation D->F Apply Stress Conditions G Thermal & Photolytic Stress D->G Apply Stress Conditions H Specificity & Selectivity E->H Analyze Stressed Samples F->H Analyze Stressed Samples G->H Analyze Stressed Samples I Linearity, Accuracy, Precision H->I J Robustness I->J K Final Stability-Indicating Method J->K

Caption: Workflow for developing a stability-indicating HPLC method.

Degradation cluster_products Potential Degradation Products parent This compound C₉H₈O₄ hydrolysis Hydrolysis Product Ring Opening parent->hydrolysis Acid/Base oxidation Oxidation Product Quinone Formation parent->oxidation Oxidizing Agent dimer Polymerization/Dimerization parent->dimer Heat/Light

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5,7-Dihydroxy-4-methylphthalide, a crucial building block for various pharmacologically active compounds, can be synthesized through several distinct pathways. This guide provides a comparative analysis of two prominent methods: a five-step synthesis commencing from 3,5-dimethoxybenzyl alcohol and an alternative route utilizing an isoxazole-based strategy.

This analysis presents a side-by-side comparison of the reaction steps, reported yields, and overall efficiency of these two synthetic approaches. Detailed experimental protocols for key reactions are provided to facilitate replication and adaptation in a laboratory setting.

Comparison of Synthetic Methods

The two primary methods for synthesizing this compound are summarized below. The five-step synthesis reported by Zuo et al. offers a high overall yield, while the isoxazole-based method developed by Auricchio et al. presents a potentially shorter route.

ParameterFive-Step Synthesis (Zuo et al.)Isoxazole-Based Synthesis (Auricchio et al.)
Starting Material 3,5-Dimethoxybenzyl alcohol(5-Ethoxy-4-methyl-3-isoxazolyl)methyl acetoacetate (B1235776)
Number of Steps 5Not explicitly stated, but involves hydrogenation and cyclization
Key Intermediates 5,7-Dimethoxy-4-methylphthalide3-(Ethoxycarbonyl)-2-oxobutyl acetoacetate
Overall Yield 72%25% for the final cyclization step (overall yield not provided)
Key Reagents Sodium chlorite, Boron tribromide (BBr₃)Palladium-Lindlar catalyst, Sodium ethylate, Butyllithium

Experimental Protocols

Method 1: Five-Step Synthesis from 3,5-Dimethoxybenzyl Alcohol (Zuo et al.)

This synthetic route involves the initial preparation of 5,7-dimethoxy-4-methylphthalide, followed by a final demethylation step to yield the target compound.[1] The key transformation involves an oxidation and concomitant lactonization.[1]

Step 5: Demethylation of 5,7-Dimethoxy-4-methylphthalide

A common method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃). A general procedure is as follows:

To a solution of the methoxylated starting material in a dry, inert solvent such as dichloromethane (B109758) (DCM) under a nitrogen atmosphere at 0°C, a solution of BBr₃ in DCM is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

dot

Caption: Five-step synthesis of this compound.

Method 2: Isoxazole-Based Synthesis (Auricchio et al.)

This approach utilizes an isoxazole (B147169) derivative as a key precursor, which undergoes hydrogenation and subsequent base-mediated cyclization to form the dihydroxyphthalide.

Key Steps:

  • Hydrogenation: (5-Ethoxy-4-methyl-3-isoxazolyl)methyl acetoacetate is hydrogenated in the presence of a palladium-Lindlar catalyst. This step opens the isoxazole ring to form 3-(ethoxycarbonyl)-2-oxobutyl acetoacetate.

  • Cyclization: The resulting keto ester is treated with a sequence of bases, sodium ethylate followed by butyllithium, to induce cyclization and afford this compound. The reported yield for this final transformation is 25%.

dot

Caption: Isoxazole-based synthesis of this compound.

Concluding Remarks

The choice of synthetic route for this compound will depend on factors such as the availability of starting materials, desired overall yield, and scalability. The five-step synthesis from 3,5-dimethoxybenzyl alcohol appears to be a higher-yielding process, although it involves more synthetic transformations. The isoxazole-based method, while having a lower reported yield for the final step, may offer advantages in terms of step economy. The detailed experimental data and workflows provided herein serve as a valuable resource for researchers to make informed decisions and to efficiently produce this important chemical intermediate.

References

In Vitro Efficacy of 5,7-Dihydroxy-4-Methylphthalide: A Comparative Analysis with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the in vitro antibacterial efficacy of 5,7-Dihydroxy-4-Methylphthalide against known antibiotics is currently limited by the lack of publicly available data for the target compound. Extensive searches for minimum inhibitory concentration (MIC) or zone of inhibition data for this compound against common bacterial strains did not yield specific results. Therefore, a direct quantitative comparison with established antibiotics cannot be provided at this time.

This guide, however, presents a framework for such a comparison, detailing the required experimental protocols and providing efficacy data for widely used antibiotics against a common pathogenic bacterium, Staphylococcus aureus. This information is intended to serve as a reference for researchers and drug development professionals interested in evaluating the potential of novel compounds like this compound.

Comparative Efficacy Data

While data for this compound is unavailable, the following table summarizes the in vitro efficacy of three common antibiotics—Ciprofloxacin (B1669076), Penicillin, and Tetracycline—against Staphylococcus aureus. This serves as a benchmark for the type of data necessary for a comparative analysis.

AntibioticBacterial StrainMIC Range (µg/mL)
Ciprofloxacin Staphylococcus aureus (Methicillin-Resistant)0.25 - 1.0[1][2]
Staphylococcus aureus (Methicillin-Sensitive)0.25[3]
Penicillin Staphylococcus aureus (Penicillin-Sensitive)≤ 0.125[4]
Staphylococcus aureus (Some isolates)0.4 - 24[5]
Tetracycline Staphylococcus aureusMIC₅₀: 0.12 - >32, MIC₉₀: 0.25 - >32

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Experimental Protocols

To ensure accurate and reproducible results, standardized methods for determining in vitro antibacterial efficacy are crucial. The two most common methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test bacterium is cultured to a specific turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] This suspension is then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at a specific temperature (usually 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[7]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (18-24h, 37°C) inoculation->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results

Workflow for MIC Determination by Broth Microdilution.
Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8]

Protocol:

  • Plate Preparation: A Mueller-Hinton agar (B569324) plate is used.

  • Inoculation: A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the entire surface of the agar plate to create a bacterial lawn.[6][9]

  • Disk Placement: Filter paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar.[10]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. This zone of inhibition is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.[10]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare Mueller-Hinton Agar Plate swab_plate Swab Inoculum onto Agar Surface prep_plate->swab_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->swab_plate place_disks Place Antimicrobial Disks on Agar swab_plate->place_disks incubation Incubate Plate (18-24h, 37°C) place_disks->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Workflow for Kirby-Bauer Disk Diffusion Test.

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action is critical in drug development. For the comparator antibiotics:

  • Ciprofloxacin , a fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

  • Penicillin , a β-lactam antibiotic, inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.

  • Tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site.

The signaling pathways affected by this compound are currently unknown. Further research is required to elucidate its mechanism of action to enable the creation of a corresponding signaling pathway diagram.

References

A Comparative Guide to the Potential Structure-Activity Relationships of 5,7-Dihydroxy-4-Methylphthalide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5,7-Dihydroxy-4-Methylphthalide

This compound is a naturally occurring compound that serves as a key intermediate in the biosynthesis of mycophenolic acid, a potent immunosuppressant. Its core structure, a substituted phthalide (B148349), is a recurring motif in a variety of biologically active natural products. Phthalides have demonstrated a wide range of pharmacological effects, including antifungal, antibacterial, anti-inflammatory, and cytotoxic activities. This suggests that analogs of this compound could be a promising area for drug discovery.

Comparative Biological Activities of Phthalide Derivatives

To understand the potential of this compound analogs, it is useful to compare the activities of various substituted phthalides and related compounds reported in the literature.

Compound ClassBiological ActivityKey Structural Features Influencing Activity
3-Substituted Phthalides Antifungal, Anti-inflammatory, NeuroprotectiveThe nature and stereochemistry of the substituent at the C-3 position are critical for activity. Both natural and synthetic 3-substituted phthalides have shown significant biological effects.
6-Substituted Phthalides Monoamine Oxidase (MAO) InhibitionSubstitution at the C-6 position has been shown to yield potent and selective MAO-B inhibitors. The potency is influenced by the nature of the substituent, with benzyloxy groups bearing electron-withdrawing groups showing high activity.[1]
Hydroxy-substituted Phthalides Antioxidant, Anti-inflammatoryThe presence and position of hydroxyl groups on the aromatic ring generally enhance antioxidant and anti-inflammatory properties due to their ability to scavenge free radicals.
Phthalimides (related scaffold) Cytotoxic, AntimicrobialN-substituted phthalimides have been extensively studied for their anticancer and antimicrobial activities. The nature of the N-substituent significantly modulates the biological effect.[2][3][4][5][6]

Hypothetical Structure-Activity Relationship of this compound Analogs

Based on the data from related compound classes, a hypothetical SAR for this compound analogs can be proposed to guide future synthetic and screening efforts.

  • Hydroxyl Groups at C5 and C7: These phenolic hydroxyls are likely crucial for antioxidant activity and may be important for interactions with biological targets through hydrogen bonding. Esterification or etherification of these groups would likely modulate activity and could be a key area for derivatization to improve pharmacokinetic properties.

  • Methyl Group at C4: The methyl group may influence the electronic properties of the aromatic ring and could provide steric hindrance that affects binding to target proteins. Analogs with different alkyl groups at this position could be synthesized to probe the importance of this feature.

  • Modifications at the C3 Position: Introducing substituents at the C3 position of the lactone ring is a common strategy in phthalide chemistry and often leads to enhanced biological activity.[7] A variety of alkyl, aryl, or heterocyclic moieties could be explored.

  • Aromatic Ring Substitutions: Further substitution on the benzene (B151609) ring could be explored, although this would represent a more significant deviation from the parent structure. Halogenation or the introduction of other electron-withdrawing or donating groups could impact the overall electronic character and biological activity.

Experimental Protocols

To assess the biological activity of novel this compound analogs, a variety of in vitro assays can be employed. Below is a detailed protocol for a standard cytotoxicity assay.

MTT Assay for Cytotoxicity Screening

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Below are diagrams illustrating a general workflow for screening and a hypothetical signaling pathway that could be targeted by these analogs.

G Experimental Workflow for Screening Analogs cluster_0 Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization A This compound B Chemical Modification A->B C Library of Analogs B->C D In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) C->D E Identification of 'Hits' D->E F SAR Analysis E->F G Further Synthesis of Optimized Analogs F->G H In Vivo Studies G->H

Caption: A generalized workflow for the synthesis, screening, and optimization of this compound analogs.

G Hypothetical Signaling Pathway Modulation Analog Phthalide Analog Receptor Cell Surface Receptor Analog->Receptor Binds Enzyme Intracellular Enzyme (e.g., Kinase, MAO) Analog->Enzyme Inhibits Pathway Signaling Cascade Receptor->Pathway Enzyme->Pathway Modulates TF Transcription Factor Pathway->TF Response Cellular Response (e.g., Apoptosis, Anti-inflammation) TF->Response

Caption: A hypothetical signaling pathway that could be modulated by this compound analogs, leading to a cellular response.

References

Cross-Reactivity of 5,7-Dihydroxy-4-Methylphthalide in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential cross-reactivity of 5,7-Dihydroxy-4-Methylphthalide in immunoassays, particularly those targeting Mycophenolic Acid (MPA). Due to its close structural relationship as a precursor and potential metabolite, understanding the cross-reactivity of this compound is crucial for the accurate quantification of MPA in biological samples.

Introduction to this compound

This compound (CAS 27979-57-3), with the molecular formula C9H8O4, is a key intermediate in the biosynthesis of Mycophenolic Acid (MPA), a widely used immunosuppressant drug.[1][2] It is also considered a pharmaceutical impurity and a potential metabolite of Mycophenolate Mofetil (MMF), the prodrug of MPA.[1] Given its structural similarity to MPA, there is a potential for this compound to cross-react in immunoassays designed to measure MPA, potentially leading to inaccurate results.

Alternative Names:

  • 5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one[2]

  • 5,7-Dihydroxy-4-methylisobenzofuran-1(3H)-one[2]

Immunoassays for Mycophenolic Acid and the Challenge of Cross-Reactivity

Immunoassays are commonly employed for the therapeutic drug monitoring of MPA. However, a significant challenge with these assays is the cross-reactivity with MPA metabolites, which can lead to an overestimation of the active drug concentration.[3][4][5] The primary metabolites of concern are the pharmacologically inactive phenolic glucuronide (MPAG) and the active acyl glucuronide (AcMPAG).[3] Studies have shown that some commercial immunoassays exhibit considerable cross-reactivity with AcMPAG.[3][5]

Comparative Analysis of Immunoassay Cross-Reactivity

The following table summarizes the reported cross-reactivity of various compounds in commercially available MPA immunoassays. This data highlights the importance of understanding the specificity of the assay being used.

ImmunoassayCompoundConcentration Range TestedReported Cross-Reactivity (%)Reference
CEDIA Mycophenolate Mofetil (MMF)0.93 - 46.3 mg/LUp to 143% (concentration-dependent)[3]
Mycophenolic acid glucuronide (MPAG)50 - 1000 mg/LNo cross-reactivity[3]
Acyl glucuronide of MPA (AcMPAG)0.5 - 10 mg/LUp to 215% (concentration-dependent)[3]
EMIT Unspecified MetabolitesNot specifiedOverestimation of MPA concentration observed[4]

Note: The CEDIA (Cloned Enzyme Donor Immunoassay) and EMIT (Enzyme Multiplied Immunoassay Technique) are common homogenous enzyme immunoassays used for MPA quantification.[4][6] The significant cross-reactivity of AcMPAG in the CEDIA assay leads to a mean positive bias of 36.3% in patient samples.[3]

Experimental Protocols

Accurate assessment of cross-reactivity is essential for validating an immunoassay. A generalized protocol for evaluating the cross-reactivity of a compound like this compound in a competitive immunoassay for MPA is outlined below.

Objective: To determine the percentage cross-reactivity of this compound in a specific MPA immunoassay.

Materials:

  • MPA standard solutions of known concentrations.

  • This compound standard solutions of known concentrations.

  • Drug-free plasma or serum.

  • The specific MPA immunoassay kit (e.g., CEDIA, EMIT) and corresponding analyzer.

Procedure:

  • Preparation of Standard Curves: Prepare a standard curve for MPA according to the immunoassay manufacturer's instructions using the provided calibrators.

  • Preparation of Test Samples:

    • Spike drug-free plasma with various concentrations of this compound.

    • The concentration range should be clinically and pharmacologically relevant.

  • Immunoassay Analysis:

    • Analyze the spiked samples using the MPA immunoassay.

    • Measure the apparent MPA concentration in each spiked sample.

  • Calculation of Cross-Reactivity:

    • The percentage cross-reactivity can be calculated using the following formula:

      % Cross-Reactivity = (Apparent MPA Concentration / Concentration of this compound) x 100

    • Alternatively, the concentration of the cross-reactant that causes a 50% reduction in signal (IC50) can be determined and compared to the IC50 of the target analyte (MPA).

      % Cross-Reactivity = (IC50 of MPA / IC50 of this compound) x 100

Visualizing Immunoassay Principles and Relationships

To better understand the concepts discussed, the following diagrams illustrate a typical immunoassay workflow and the biosynthetic relationship of this compound to MPA.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Patient_Sample Patient Sample (Plasma/Serum) Reagent_Addition Add Immunoassay Reagents (Antibody, Enzyme-labeled MPA) Patient_Sample->Reagent_Addition Spiked_Sample Spiked Control Sample (with this compound) Spiked_Sample->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (e.g., Absorbance) Incubation->Signal_Detection Standard_Curve Generate Standard Curve Signal_Detection->Standard_Curve Concentration_Calc Calculate Apparent MPA Concentration Standard_Curve->Concentration_Calc Cross_Reactivity_Calc Calculate % Cross-Reactivity Concentration_Calc->Cross_Reactivity_Calc MPA_Biosynthesis cluster_biosynthesis Mycophenolic Acid Biosynthesis & Metabolism DHMP This compound MPA Mycophenolic Acid (MPA) (Active Drug) DHMP->MPA Biosynthetic Pathway MPAG MPA Phenolic Glucuronide (MPAG) (Inactive Metabolite) MPA->MPAG Glucuronidation AcMPAG MPA Acyl Glucuronide (AcMPAG) (Active Metabolite) MPA->AcMPAG Glucuronidation MMF Mycophenolate Mofetil (MMF) (Prodrug) MMF->MPA Hydrolysis

References

A Comparative Guide to the Analytical Validation of 5,7-Dihydroxy-4-Methylphthalide Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of 5,7-Dihydroxy-4-Methylphthalide, a key intermediate in the biosynthesis of the immunosuppressant mycophenolic acid, the selection of a robust and reliable analytical method is paramount for accurate quantification and characterization.[1] This guide provides a comprehensive comparison of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the detection and quantification of this compound.

While direct comparative studies on the validation of analytical methods exclusively for this compound are not extensively documented, this guide synthesizes available data from methodologies applied to similar phthalide (B148349) derivatives and related phenolic compounds to offer a valuable comparative framework. The performance of these methods is evaluated based on key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and precision.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of phthalides and similar compounds, providing a basis for selecting the most appropriate method for specific research needs.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

Analyte/MatrixLinearity (Concentration Range)LODLOQPrecision (%RSD)Reference
Z-LigustilideNot Specified>0.9929 µg/mL89 µg/mLIntra-day: 0.7, Inter-day: 1.2[2]
Z-6,6',7,3'-alpha-diligustilideNot Specified>0.9945 µg/mL125 µg/mLIntra-day: 3.1, Inter-day: 1.8[2]
Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) in alcoholic beverages0.3–1.5 mg/L>0.99Not Specified0.06 mg/L<5%[3]
Progesterone0.025–0.15 mg/mL1.000Not SpecifiedNot Specified<2%[4]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Analyte/MatrixLinearity (Concentration Range)LODLOQPrecision (%RSD)Reference
Hexachlorobutadiene in surface water5-1000 ng/L>0.995Not SpecifiedNot Specified<15%[5]
p,p'-DDD in surface water5-1000 ng/L>0.995Not SpecifiedNot Specified<15%[5]
General hazardous chemicals0.1-10 µg/mL>0.999Not SpecifiedNot SpecifiedNot Specified[6]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

Analyte/MatrixLinearity (Concentration Range)LODLOQPrecision (%RSD)Reference
Synthetic Cannabinoid Metabolites in Urine0.05-10 ng/mL>0.990.01-0.25 ng/mL0.05-0.25 ng/mLIntra-day & Inter-day: <15%[7]
5,7-dihydroxyflavone in Mouse Plasma4.50-4500 ng/mL>0.99Not Specified4.50 ng/mL<5%[8]
Phthalate Metabolites and Bisphenol Analogs in Urine0.1-200 ng/mL>0.998Not SpecifiedNot SpecifiedIntra-day & Inter-day: <15%[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS based on methods used for similar compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for the determination of phthalides in plant extracts.[2]

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: Hibar RT LiChrospher 100 C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector monitoring at a wavelength suitable for the phthalide chromophore.

  • Sample Preparation: Plant material is extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol), filtered, and diluted to an appropriate concentration with the mobile phase.

  • Validation Parameters:

    • Linearity: Assessed by injecting a series of standard solutions of known concentrations and plotting the peak area against concentration.

    • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Precision: Evaluated by repeatedly injecting a standard solution on the same day (intra-day) and on different days (inter-day) and calculating the relative standard deviation (%RSD).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general procedure for the analysis of bioactive compounds in biological extracts.[10][11]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target analyte.

  • Sample Preparation: The extract is evaporated to dryness and reconstituted in a volatile solvent like methanol or hexane. Derivatization may be necessary for polar compounds to improve volatility and thermal stability.

  • Validation Parameters:

    • Linearity: Established using a series of calibration standards.

    • LOD and LOQ: Determined from the calibration curve or signal-to-noise ratio.

    • Precision: Assessed by repeated injections of a sample or standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a method for the quantification of a structurally similar dihydroxy-substituted aromatic compound in plasma.[8]

  • Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: Atlantis C18 column (50 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.2%) to improve ionization.

  • Flow Rate: 0.9 mL/min.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Sample Preparation: For biological matrices like plasma, a simple protein precipitation with acetonitrile is often sufficient. The supernatant is then injected into the LC-MS/MS system.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed over the expected concentration range in the samples.

    • LOD and LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

    • Precision and Accuracy: Determined by analyzing quality control samples at different concentrations within the linear range.

Mandatory Visualizations

Signaling Pathway

This compound is a crucial intermediate in the biosynthesis of mycophenolic acid.[12][13] The following diagram illustrates this biochemical pathway.

Mycophenolic_Acid_Biosynthesis Polyketide Precursors Polyketide Precursors This compound This compound 6-farnesyl-5,7-dihydroxy-4-methylphthalide 6-farnesyl-5,7-dihydroxy-4-methylphthalide This compound->6-farnesyl-5,7-dihydroxy-4-methylphthalide Farnesylation Mycophenolic Acid Mycophenolic Acid Intermediate_1 Aromatic System Formation Intermediate_1->this compound Oxidation 6-farnesyl-5,7-dihydroxy-4-methylphthalide->Mycophenolic Acid Oxidative Cleavage

Biosynthesis of Mycophenolic Acid.
Experimental Workflow

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram outlines a general workflow for method validation.

Analytical_Method_Validation_Workflow start Method Development protocol Write Validation Protocol start->protocol validation_params Perform Validation Experiments (Linearity, Accuracy, Precision, LOD, LOQ, Specificity) protocol->validation_params data_analysis Data Analysis and Evaluation validation_params->data_analysis report Prepare Validation Report data_analysis->report end Method Implementation report->end

References

Comparative Cytotoxicity Analysis: 5,7-Dihydroxy-4-Methylphthalide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 5,7-Dihydroxy-4-Methylphthalide and its related derivatives. The information presented herein is intended to support research and development efforts in the fields of oncology and medicinal chemistry by summarizing available quantitative data, detailing experimental methodologies, and visualizing potential mechanisms of action.

I. Overview of Compounds

This compound is a naturally occurring phenolic lactone that serves as a key intermediate in the biosynthesis of various secondary metabolites, including the immunosuppressant mycophenolic acid. Its structural backbone presents multiple sites for chemical modification, leading to a range of derivatives with potentially diverse biological activities. This guide focuses on the parent compound and its methoxy (B1213986) derivative, 5-hydroxy-7-methoxy-4-methylphthalide, for which biological data is available.

II. Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against various cell types. At present, directly comparable IC50 values for its derivatives from the same studies are limited in the public domain.

CompoundCell Line / TargetAssay TypeIC50 Value
This compound Cryptococcus neoformansAntifungal Assay18.08 µg/mL
Mouse Splenic Lymphocytes (LPS-induced proliferation)Proliferation Assay3 µM
Mouse Splenic Lymphocytes (Concanavalin A-induced proliferation)Proliferation Assay17 µM
5-hydroxy-7-methoxy-4-methylphthalide Data Not Available--

Note: The lack of extensive, directly comparative cytotoxicity data for derivatives of this compound highlights a significant area for future research. The structural similarity to other biologically active phthalides suggests that derivatives of this compound may also exhibit cytotoxic properties.

III. Experimental Protocols

The methodologies described below are based on standard assays used to determine the cytotoxicity and biological activity of compounds like this compound.

A. Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Target cells (e.g., cancer cell lines or lymphocytes) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The test compounds (this compound and its derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

B. Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration of a compound against a fungal strain.

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Cryptococcus neoformans) is prepared.

  • Compound Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth. IC50 values can be determined by measuring the optical density and calculating the concentration that inhibits 50% of the growth.

IV. Visualizations

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be involved in the cytotoxic action of these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound Test Compound (this compound & Derivatives) treatment Treatment of Cells with Varying Compound Concentrations compound->treatment cells Cell Culture (e.g., Cancer Cells, Lymphocytes) cells->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Cell Viability Measurement (e.g., MTT Assay) incubation->viability_assay data_acq Absorbance Reading viability_assay->data_acq ic50_calc IC50 Value Calculation data_acq->ic50_calc

Caption: General workflow for determining the in vitro cytotoxicity of chemical compounds.

signaling_pathway compound Phthalide Derivative receptor Cellular Target (e.g., Enzyme, Receptor) compound->receptor Binding/Inhibition ros Reactive Oxygen Species (ROS) Generation receptor->ros cell_cycle Cell Cycle Arrest receptor->cell_cycle stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis cell_cycle->apoptosis

Caption: Hypothetical signaling pathway for phthalide-induced cytotoxicity.

V. Conclusion and Future Directions

The available data indicates that this compound possesses biological activity, including antifungal and antiproliferative effects on lymphocytes. However, a comprehensive understanding of its cytotoxic potential and that of its derivatives is currently hampered by the limited availability of comparative data.

Future research should focus on:

  • Systematic Synthesis of Derivatives: A library of derivatives with modifications at the hydroxyl and methyl positions, as well as the aromatic ring, should be synthesized.

  • Comprehensive Cytotoxicity Screening: The parent compound and its derivatives should be screened against a wide panel of cancer cell lines and normal cell lines to determine their potency and selectivity.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to elucidate the signaling pathways involved in their cytotoxic effects.

Such studies will be invaluable for the rational design and development of novel phthalide-based therapeutic agents.

Safety Operating Guide

Proper Disposal of 5,7-Dihydroxy-4-Methylphthalide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 5,7-Dihydroxy-4-Methylphthalide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This chemical is known to cause skin and eye irritation, may lead to respiratory irritation if inhaled, is harmful if swallowed, and poses a long-term threat to aquatic ecosystems.[1] Proper disposal is not only a matter of safety but also of environmental responsibility.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure that all requisite personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical safety goggles, protective gloves, and appropriate lab clothing to prevent skin exposure.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] An eyewash station and safety shower should be readily accessible.[2][3]

In the event of accidental exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[1][3]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, it is important to consult a physician.[1][3] Contaminated clothing should be removed and washed before reuse.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1][3]

  • Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[1][3]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to consign it to an approved waste disposal plant.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

  • Collect all waste, including any contaminated materials such as gloves, weighing paper, and pipette tips, in this designated container.

  • Ensure the container is kept closed when not in use and is stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases.[2]

2. Spill Management:

  • In the event of a spill, avoid generating dust.[2]

  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2]

  • Ensure the area is then thoroughly cleaned with an appropriate solvent and decontaminated.

3. Final Disposal:

  • Adhere to your institution's specific chemical waste management procedures. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.

  • The EHS department will then ensure the waste is transported to and processed at a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.

Quantitative Data Summary

PropertyValue
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol [4]
Decomposition Temperature> 187°C[2]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Use Designated, Labeled, and Sealed Waste Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Collect All Contaminated Materials (Chemical, Gloves, etc.) C->D E Store Container in a Cool, Dry, Ventilated Area D->E F Keep Away from Incompatible Materials E->F G Contact Environmental Health & Safety (EHS) Office F->G H Arrange for Professional Waste Pickup G->H I Transport to an Approved Waste Disposal Plant H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 5,7-Dihydroxy-4-Methylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of 5,7-Dihydroxy-4-Methylphthalide, a compound requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.ANSI Z87.1-1989 or European Standard EN166[1][2]To protect against potential splashes, dust, or aerosols.
Skin Protection Disposable nitrile, neoprene, or other chemically resistant gloves. A lab coat or chemical-resistant apron. Closed-toe shoes.EN ISO 374-1[3]To prevent skin contact with the compound.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95).29 CFR 1910.134 or European Standard EN 149[1]Required when handling the powder outside of a fume hood or if dust is generated.
Full Body Protection Long-sleeved seamless gowns or "bunny suits" for extensive handling.N/ATo provide complete skin coverage during large-scale operations or in case of a spill.[4]

Safe Handling and Operational Workflow

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area or fume hood B->C Proceed to Handling D Weigh and handle the solid compound carefully to avoid dust C->D E Use appropriate tools and equipment D->E F Decontaminate work surfaces and equipment E->F Proceed to Post-Handling G Remove and dispose of PPE correctly F->G H Wash hands thoroughly G->H I Collect waste in a labeled, sealed container H->I Proceed to Disposal J Dispose of as hazardous chemical waste according to regulations I->J

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Procedures

Exposure Route Immediate Action
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][5]

Spill and Disposal Management

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Operational Plan for Spills:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure adequate ventilation, if safe to do so.

  • Containment: For solid spills, carefully sweep or scoop up the material to avoid creating dust. Use a dust suppressant if necessary.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Waste Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan:

  • Chemical Waste: Dispose of unused this compound and any contaminated materials as hazardous chemical waste.[2][5] All waste containers must be properly labeled with the chemical name and associated hazards.

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.

By adhering to these safety protocols, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxy-4-Methylphthalide
Reactant of Route 2
Reactant of Route 2
5,7-Dihydroxy-4-Methylphthalide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.